SJF-1528
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H57ClFN7O8S/c1-34-50(73-33-61-34)38-10-8-35(9-11-38)28-58-53(67)47-27-42(65)29-64(47)54(68)51(55(2,3)4)63-49(66)31-70-21-20-69-22-23-71-43-16-12-37(13-17-43)39-14-18-46-44(25-39)52(60-32-59-46)62-41-15-19-48(45(56)26-41)72-30-36-6-5-7-40(57)24-36/h5-19,24-26,32-33,42,47,51,65H,20-23,27-31H2,1-4H3,(H,58,67)(H,63,66)(H,59,60,62)/t42-,47+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCOIFSUFMYZEZ-YSWDPXALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H57ClFN7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of SJF-1528: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of SJF-1528, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of its target proteins, EGFR and HER2, through the ubiquitin-proteasome system. This novel approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely, thereby potentially overcoming resistance mechanisms and providing a more durable therapeutic response.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound operates by simultaneously binding to its target protein (EGFR or HER2) and an E3 ubiquitin ligase. Specifically, this compound is composed of three key components:
-
A high-affinity ligand for the target protein: This portion of the molecule is derived from the dual EGFR/HER2 kinase inhibitor, Lapatinib.
-
A recruiting ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A chemical linker: This flexible linker connects the target-binding ligand and the E3 ligase-recruiting ligand, enabling the formation of a stable ternary complex.
The formation of this ternary complex (Target Protein-SJF-1528-VHL) brings the E3 ligase into close proximity with the target protein. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro studies. The following tables summarize the key performance metrics of this PROTAC degrader.
| Parameter | Cell Line | Target Protein | Value (nM) | Reference |
| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 | [1][2][3] |
| DC₅₀ | HeLa | Exon20Ins mutated EGFR | 736 | [1][2][3] |
| IC₅₀ | SKBr3 | HER2 | 102 | [2] |
| Table 1: In vitro potency of this compound. |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: OVCAR8 (human ovarian adenocarcinoma), HeLa (human cervical adenocarcinoma), and SKBr3 (human breast adenocarcinoma) cell lines can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: OVCAR8 and HeLa cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. SKBr3 cells are cultured in McCoy's 5A medium with similar supplementation. All cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound: The compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions should be prepared in the appropriate cell culture medium for experiments.
Western Blotting for Protein Degradation
This protocol is designed to quantify the degradation of EGFR and HER2 following treatment with this compound.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed SKBr3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the results to determine the IC₅₀ value.
Downstream Signaling Consequences
The degradation of EGFR and HER2 by this compound is expected to lead to the inhibition of their downstream signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis. These pathways include:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.
-
The PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.
By eliminating the upstream receptors, this compound effectively shuts down these pro-cancerous signaling cascades.
Conclusion
This compound represents a promising therapeutic strategy that leverages the principles of targeted protein degradation to eliminate key oncogenic drivers. Its ability to potently and selectively degrade both EGFR and HER2 provides a strong rationale for its further investigation in preclinical and clinical settings for the treatment of cancers dependent on these receptors. This guide provides a foundational understanding of its mechanism of action and the experimental approaches to characterize its activity.
References
In-Depth Technical Guide to SJF-1528: A Potent PROTAC Degrader of EGFR and HER2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Core Structure and Physicochemical Properties
This compound is a heterobifunctional molecule that links the EGFR inhibitor Lapatinib to a von Hippel-Lindau (VHL) E3 ligase recruiting ligand through a polyethylene (B3416737) glycol (PEG) linker.[1] This tripartite structure is the hallmark of a PROTAC, enabling it to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.
The full chemical name for this compound is (2S,4R)-1-((S)-2-(2-(2-(2-(4-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6- yl)phenoxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1030.61 g/mol |
| Molecular Formula | C₅₅H₅₇ClFN₇O₈S |
| CAS Number | 2230821-38-0 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C. In solvent, store at -80°C for up to 6 months. |
Data sourced from multiple suppliers.[1]
Synthesis of this compound
The synthesis of this compound involves the coupling of three key building blocks: the EGFR inhibitor Lapatinib, a flexible PEG-based linker, and a VHL E3 ligase ligand. While the exact, detailed step-by-step protocol from the primary literature's supplementary information is not publicly available through general searches, the synthesis can be conceptually understood as a multi-step process likely involving the functionalization of Lapatinib to attach the linker, followed by the conjugation of the linker-Lapatinib intermediate to the VHL ligand. This process would require careful purification and characterization at each step to ensure the final product's integrity.
Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC to induce the degradation of its target proteins, EGFR and HER2. The process is initiated by the simultaneous binding of this compound to both the target protein (via the Lapatinib moiety) and the VHL E3 ubiquitin ligase (via the VHL ligand). This brings the target protein into close proximity with the E3 ligase, leading to the formation of a ternary complex.
Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome. A key feature of this mechanism is its catalytic nature; a single molecule of this compound can induce the degradation of multiple target protein molecules.
Figure 1. Mechanism of action of this compound.
Biological Activity and Quantitative Data
This compound is a potent degrader of both wild-type and certain mutated forms of EGFR, as well as HER2. Its efficacy has been demonstrated in various cancer cell lines.
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | Target Protein | Value (nM) |
| Degradation (DC₅₀) | OVCAR8 | Wild-type EGFR | 39.2 |
| Degradation (DC₅₀) | HeLa | Exon20Ins mutated EGFR | 736 |
| Proliferation (IC₅₀) | SKBr3 | HER2-driven | 102 |
DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration required to inhibit cell proliferation by 50%. Data sourced from multiple suppliers.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may vary based on the primary research article.
Western Blotting for EGFR/HER2 Degradation
This assay is used to quantify the reduction in EGFR and HER2 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR8, HeLa) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EGFR or HER2, and a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
The DC₅₀ value can be calculated from a dose-response curve.
-
Figure 2. Western Blotting Workflow.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., SKBr3) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Signal Measurement:
-
For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo assays, measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Downstream Signaling Pathways
By degrading EGFR and HER2, this compound effectively shuts down their downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis. Key inhibited pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Figure 3. EGFR/HER2 Downstream Signaling Inhibition.
Conclusion
This compound is a valuable research tool for studying the biological consequences of EGFR and HER2 degradation. Its potent and catalytic mechanism of action offers a distinct advantage over traditional small-molecule inhibitors. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals exploring novel therapeutic strategies in oncology.
References
SJF-1528: An In-depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-1528 is a potent and valuable research tool for investigating the biological consequences of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) degradation. As a heterobifunctional proteolysis-targeting chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the ubiquitination and subsequent proteasomal degradation of its target proteins. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative cellular effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a PROTAC that hijacks the cell's natural protein disposal machinery to selectively eliminate EGFR and HER2.[1][2][3][4][5][6][7][8][9][10][11][12] It is composed of three key components:
-
A ligand for the target proteins (EGFR and HER2): This is derived from the dual EGFR/HER2 inhibitor, Lapatinib.[2][3][11]
-
A ligand for an E3 ubiquitin ligase: this compound recruits the von Hippel-Lindau (VHL) E3 ligase.[2][3][11]
-
A linker: This connects the target-binding ligand to the E3 ligase-recruiting ligand.
The ternary complex formed by this compound, the target protein (EGFR or HER2), and the VHL E3 ligase brings the target in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Biological Activity
This compound has demonstrated potent degradation of its target proteins and subsequent inhibition of cancer cell proliferation in various in vitro models.
| Parameter | Cell Line | Target | Value | Reference |
| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2][3][4][5][7][8][10][11][12] |
| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2][3][4][5][7][8][10][11][12] |
| IC50 | SKBr3 | Cell Proliferation | 102 nM | [2][3][7][11] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.
In Vivo Activity
To date, there is no publicly available data on the in vivo efficacy, pharmacokinetics, or toxicology of this compound. Further studies would be required to evaluate its in vivo properties.[13]
Signaling Pathways
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways. These pathways are crucial for regulating cell proliferation, survival, and metastasis. By degrading EGFR and HER2, this compound effectively shuts down these pro-tumorigenic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Cell Culture and Treatment
-
Cell Lines: OVCAR8 (wild-type EGFR), HeLa (engineered to express Exon 20 Ins mutant EGFR), and SKBr3 (HER2-driven breast cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Treatment duration is typically 24 hours.
Western Blotting for Protein Degradation
This protocol allows for the quantification of EGFR and HER2 protein levels following treatment with this compound.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for EGFR, HER2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of EGFR and HER2 are normalized to the loading control. The DC50 value is calculated by plotting the percentage of protein remaining against the log concentration of this compound and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: SKBr3 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 value is calculated by normalizing the data to the vehicle-treated control and fitting it to a dose-response curve.
Conclusion
This compound is a powerful chemical probe for studying the roles of EGFR and HER2 in cancer biology. Its ability to induce the degradation of these key oncoproteins provides a valuable alternative to traditional inhibition, potentially overcoming mechanisms of resistance to small molecule inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into its in vivo properties is warranted to explore its full therapeutic potential.
References
- 1. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
An In-Depth Technical Guide to the SJF-1528-Mediated EGFR Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-1528 is a potent, synthetic hetero-bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer pathogenesis. This document provides a comprehensive technical overview of the mechanism of action, key quantitative data, and experimental methodologies associated with the this compound-mediated degradation of EGFR.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated through mutation or overexpression, can drive the growth and proliferation of various cancers. While small-molecule inhibitors targeting the kinase activity of EGFR have been successful clinically, the emergence of drug resistance remains a significant challenge. Targeted protein degradation using PROTACs offers an alternative therapeutic strategy that eliminates the entire target protein, thereby abrogating both its enzymatic and scaffolding functions. This compound is a PROTAC that has been shown to effectively induce the degradation of both wild-type and mutant forms of EGFR, as well as the related HER2 receptor.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is a chimeric molecule with three key components:
-
A ligand for EGFR: This "warhead" is based on the reversible EGFR inhibitor Lapatinib, which binds to the ATP-binding site of the EGFR kinase domain.
-
A recruiter for an E3 Ubiquitin Ligase: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A chemical linker: This flexible linker connects the EGFR ligand and the VHL ligand, enabling the formation of a ternary complex between EGFR, this compound, and the VHL E3 ligase complex.
The formation of this ternary complex brings EGFR into close proximity with the E3 ligase, leading to the poly-ubiquitination of EGFR. This poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the EGFR protein.
Signaling Pathway Diagram
Caption: this compound facilitates the formation of a ternary complex, leading to EGFR ubiquitination and proteasomal degradation.
Quantitative Data
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key degradation and inhibitory potencies.
| Parameter | Cell Line | EGFR Status | Value (nM) | Reference |
| DC50 | OVCAR8 | Wild-type | 39.2 | [1] |
| DC50 | HeLa | Exon 20 Insertion Mutant | 736.2 | [1] |
-
DC50 (Degradation Concentration 50) is the concentration of this compound required to induce 50% degradation of the target protein after a 24-hour treatment period.[1]
| Parameter | Cell Line | Target | Value (nM) | Reference |
| IC50 | SKBr3 | HER2-driven proliferation | 102 | [2] |
-
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound, based on the primary literature.
Cell Culture and Treatment
-
Cell Lines: OVCAR8 (wild-type EGFR), HeLa cells engineered to express FLAG-tagged exon 20 insertion mutant EGFR, and SKBr3 (HER2-overexpressing) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, is added to the culture medium at the desired concentrations. A vehicle control (DMSO) is run in parallel.
Western Blotting for Protein Degradation
This assay is used to quantify the levels of EGFR and other proteins of interest following treatment with this compound.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against EGFR, HER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are normalized to the loading control.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the degradation and anti-proliferative effects of this compound.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding: Cells (e.g., SKBr3) are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis.
Preclinical and Clinical Status
As of the latest available information, this compound is in the preclinical stage of development. There is no evidence of it having entered clinical trials. Its potent and selective degradation of EGFR and HER2 in preclinical models suggests its potential as a therapeutic candidate for cancers driven by these receptors.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that leverages the ubiquitin-proteasome system to induce the degradation of EGFR and HER2. Its mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby mitigating potential resistance mechanisms. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the HER2 Degradation Activity of SJF-1528
This document provides a comprehensive technical overview of this compound, a Proteolysis Targeting Chimera (PROTAC), with a specific focus on its activity in degrading the human epidermal growth factor receptor 2 (HER2).
Introduction: this compound, a Dual EGFR and HER2 Degrader
This compound is a synthetic, heterobifunctional molecule designed as a PROTAC to induce the degradation of specific protein targets. It is primarily characterized as a potent degrader of the Epidermal Growth Factor Receptor (EGFR) but also demonstrates significant activity in degrading HER2 (also known as ErbB2).[1][2][3][4][5][6][7] This dual activity makes it a molecule of interest for cancers driven by the overexpression or mutation of these receptor tyrosine kinases (RTKs), particularly in contexts like breast cancer.[1][4][6][8]
The structure of this compound consists of three key components:
-
A ligand for the target protein: It incorporates a moiety derived from Lapatinib, a known inhibitor that binds to the kinase domain of both EGFR and HER2.
-
A ligand for an E3 ubiquitin ligase: It features a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.
-
A chemical linker: This connects the two ligands, enabling the formation of a ternary complex between the target protein and the E3 ligase.[1][2][4][6]
Mechanism of Action: Targeted Ubiquitination and Proteasomal Degradation
As a PROTAC, this compound does not inhibit its targets in a conventional manner. Instead, it hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate the target protein. The process is catalytic and can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the HER2 protein and the VHL E3 ligase, forming a ternary HER2-SJF-1528-VHL complex.
-
Ubiquitination: The proximity induced by the complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the HER2 protein.
-
Proteasomal Recognition: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the tagged HER2 protein into small peptides, while this compound is released to repeat the cycle.
Quantitative Data and Biological Activity
While this compound is known to degrade HER2, most of the publicly available quantitative degradation data focuses on its activity against EGFR.[5] However, cell viability data in HER2-driven cell lines provides strong evidence of its functional impact.
Table 1: Protein Degradation Potency of this compound
| Target Protein | Cell Line | Mutation Status | DC₅₀ (nM) | Timepoint |
| EGFR | OVCAR8 | Wild-Type | 39.2 | 24 h[1][2][6] |
| EGFR | HeLa | Exon 20 Insertion | 736.2 | 24 h[1][2][6] |
| HER2 | - | - | Not specified | - |
DC₅₀ (Degradation Concentration 50%) is the concentration of the compound required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Key Receptor | IC₅₀ (nM) | Notes |
| SKBr3 | Breast Cancer | HER2-driven | 102 | - |
| BT-474 | Breast Cancer | HER2-positive | - | Effective at 100-200 nM[8] |
| SKBR3 | Breast Cancer | HER2-positive | - | Effective at 100-200 nM[8] |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that inhibits cell proliferation by 50%.
Impact on HER2 Signaling Pathways
HER2 is a potent oncogene that, upon overexpression, forms homodimers or heterodimers with other HER family members (like EGFR and HER3). This dimerization leads to autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for adaptor proteins and triggering downstream signaling cascades crucial for cell proliferation, survival, and metastasis. The two primary pathways are:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation.[9][10]
By degrading the HER2 receptor, this compound effectively removes the apical node of these signaling networks. This obliterates the downstream signal transduction, leading to reduced phosphorylation of key effectors like AKT and ERK, and ultimately results in the inhibition of tumor cell growth and survival.[11]
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize the activity of this compound.
Western Blot for HER2 Degradation
This protocol is used to quantify the amount of HER2 protein in cells following treatment with this compound to determine DC₅₀ values.
Methodology:
-
Cell Culture and Treatment: Plate HER2-positive cells (e.g., SKBr3, BT-474) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel. Separate proteins by size via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HER2 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity using densitometry software. Normalize HER2 band intensity to the loading control. Plot the percentage of remaining HER2 protein against the log of this compound concentration to calculate the DC₅₀ value.
Cell Viability Assay
This protocol is used to measure the effect of this compound on cell proliferation and determine IC₅₀ values.
Methodology:
-
Cell Seeding: Seed HER2-positive cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or resazurin (B115843) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (luminescence for CellTiter-Glo®, absorbance for MTT, fluorescence for resazurin) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound is a potent PROTAC that effectively induces the degradation of both EGFR and HER2. Its ability to eliminate HER2 protein provides a powerful mechanism to shut down oncogenic signaling pathways that drive the growth and survival of HER2-positive cancer cells. The quantitative data, though more detailed for EGFR, clearly supports its anti-proliferative effects in HER2-dependent cancer models. Further investigation into the specific degradation kinetics and in vivo efficacy of this compound against HER2-driven tumors is warranted to fully establish its therapeutic potential. This molecule represents a promising strategy to overcome resistance mechanisms associated with traditional kinase inhibitors by physically removing the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual Fatty Acid Synthase and HER2 Signaling Blockade Shows Marked Antitumor Activity against Breast Cancer Models Resistant to Anti-HER2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted dual degradation of HER2 and EGFR obliterates oncogenic signaling, overcomes therapy resistance, and inhibits metastatic lesions in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SJF-1528 Mediated VHL E3 Ligase Recruitment for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of pathogenic proteins. SJF-1528 is a PROTAC designed to target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in the progression of various cancers. This is achieved by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on the recruitment of the VHL E3 ligase. It includes a summary of key quantitative data, detailed experimental protocols for the characterization of such molecules, and visual representations of the underlying biological and experimental processes.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target proteins (EGFR and HER2), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. The EGFR/HER2 ligand is based on the small molecule inhibitor Lapatinib, while the VHL E3 ligase is recruited by the (S,R,S)-AHPC ligand. By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of EGFR and HER2, marking them for degradation by the proteasome.
Mechanism of Action: VHL E3 Ligase Recruitment
The cornerstone of this compound's activity is the formation of a ternary complex between the target protein (EGFR or HER2), this compound, and the VHL E3 ligase complex. The (S,R,S)-AHPC moiety of this compound mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), enabling it to bind to the substrate recognition pocket of VHL with high affinity. This binding event brings the entire VHL E3 ligase complex, which includes Elongin B, Elongin C, Cullin-2, and Rbx1, into the vicinity of the target protein. This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, leading to the degradation of the target protein.
Quantitative Data Summary
The efficacy of this compound and the interactions of its components can be quantified through various biophysical and cell-based assays. The following tables summarize key data points for this compound and its constituent ligands.
| Compound | Parameter | Value | Assay/Cell Line |
| This compound | DC50 (EGFR) | 39.2 nM | OVCAR8 cells |
| DC50 (Exon 20 Ins mutant EGFR) | 736.2 nM | HeLa cells | |
| IC50 (Proliferation) | 102 nM | SK-BR-3 cells | |
| (S,R,S)-AHPC (VHL Ligand) | Kd for VHL | While a specific Kd for (S,R,S)-AHPC is not consistently reported, it is a derivative of VH032, which has a reported Kd in the nanomolar range, suggesting a high-affinity interaction. | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |
| Lapatinib (EGFR/HER2 Ligand) | IC50 (EGFR) | ~10 nM | Biochemical Assay |
| IC50 (HER2) | ~10 nM | Biochemical Assay |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process by 50%. Kd (Dissociation Constant) is a measure of binding affinity.
Experimental Protocols
The characterization of PROTACs like this compound involves a suite of specialized assays to confirm their mechanism of action and quantify their efficacy. Below are detailed protocols for key experiments.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation between the target protein, this compound, and the VHL E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified VHL E3 ligase complex (VHL/Elongin B/Elongin C)
-
Recombinant purified target protein (e.g., EGFR kinase domain)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., amine coupling kit)
Procedure:
-
Immobilization of VHL E3 Ligase:
-
Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.
-
Inject the VHL E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface.
-
-
Binary Interaction Analysis (this compound to VHL):
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized VHL surface.
-
Regenerate the surface between injections if necessary.
-
Analyze the binding sensorgrams to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) for the binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of this compound.
-
Inject these solutions over the immobilized VHL surface.
-
Analyze the binding sensorgrams to determine the kinetic parameters for the formation of the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binding affinity of this compound to VHL in the presence of the target protein to its affinity in the absence of the target protein. An α value greater than 1 indicates positive cooperativity.
-
In-Vitro Ubiquitination Assay
Objective: To demonstrate that this compound induces the VHL-mediated ubiquitination of the target protein.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add this compound to the reaction mixture. Include a vehicle control (e.g., DMSO) and a negative control PROTAC that does not bind VHL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to ubiquitinated protein.
-
Confirm the presence of ubiquitin by probing with an anti-ubiquitin antibody.
-
Protein Degradation Assay: Western Blotting
Objective: To quantify the degradation of the target protein in cells treated with this compound.
Materials:
-
Cancer cell line expressing the target protein (e.g., OVCAR8 for EGFR)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the target protein.
-
Probe the same membrane with a primary antibody against a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism and experimental characterization.
Caption: Signaling pathway of this compound-induced EGFR/HER2 degradation.
Caption: Workflow for ternary complex analysis using Surface Plasmon Resonance.
Caption: Logical relationship of this compound's components to its activity.
Conclusion
This compound exemplifies the potential of PROTAC technology to induce the degradation of clinically relevant targets like EGFR and HER2 by effectively recruiting the VHL E3 ubiquitin ligase. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of this and other targeted protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working at the forefront of this exciting field.
A Technical Guide to the Lapatinib-Based PROTAC SJF-1528: A Dual Degrader of EGFR and HER2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SJF-1528, a proteolysis-targeting chimera (PROTAC) derived from the dual tyrosine kinase inhibitor, Lapatinib. This compound is engineered to induce the degradation of two key oncogenic drivers: the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to overcome the limitations of traditional kinase inhibition. This document details the mechanism of action, quantitative performance, and detailed experimental protocols for the characterization of this compound, serving as a vital resource for researchers in oncology and drug discovery.
Introduction
This compound is a heterobifunctional molecule that consists of three key components: a ligand that binds to the target proteins (EGFR and HER2), a linker moiety, and a ligand that recruits an E3 ubiquitin ligase.[1][2] The target-binding portion of this compound is based on Lapatinib, a potent inhibitor of both EGFR and HER2.[2] The E3 ligase-recruiting component is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual-specificity degrader represents a significant advancement in targeted protein degradation, with the potential to address Lapatinib resistance and offer a more profound and sustained suppression of oncogenic signaling.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target protein (EGFR or HER2) and the VHL E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules, leading to a potent and durable pharmacological effect.
Figure 1: Mechanism of this compound induced degradation of EGFR and HER2.
Quantitative Data
The efficacy of this compound has been quantified in various cell-based assays. The following tables summarize the key performance metrics.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Target Protein | EGFR Status | DC50 (nM) | Reference |
| OVCAR8 | EGFR | Wild-Type | 39.2 | [1][2] |
| HeLa | EGFR | Exon 20 Insertion Mutant | 736.2 | [1][2] |
DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | Target Pathway | IC50 (nM) | Reference |
| SKBr3 | Breast Cancer | HER2-driven | 102 | [2] |
IC50 is the concentration of the drug that inhibits 50% of cell proliferation.
Downstream Signaling Pathways
The degradation of EGFR and HER2 by this compound leads to the downregulation of their downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are critical for cell proliferation, survival, and differentiation.
Figure 2: Key downstream signaling pathways of EGFR and HER2.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound.
Western Blotting for Protein Degradation
This protocol is designed to quantify the degradation of EGFR, HER2, and downstream signaling proteins upon treatment with this compound.
Figure 3: A typical workflow for Western Blot analysis.
Materials:
-
Cell lines (e.g., OVCAR8, HeLa, SKBr3)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 3: Suggested Primary Antibodies for Western Blotting
| Target Protein | Suggested Dilution |
| EGFR | 1:1000 |
| p-EGFR (Tyr1068) | 1:1000 |
| HER2 | 1:1000 |
| p-HER2 (Tyr1221/1222) | 1:1000 |
| AKT | 1:1000 |
| p-AKT (Ser473) | 1:1000 |
| ERK1/2 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | 1:1000 |
| β-actin or GAPDH (Loading Control) | 1:5000 |
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell lines (e.g., SKBr3)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of its target proteins.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant EGFR or HER2 protein
-
This compound
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Anti-EGFR or Anti-HER2 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL, target protein, ubiquitin, and this compound in the reaction buffer.
-
Initiate Reaction: Add ATP to start the reaction and incubate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a western blot using an anti-EGFR or anti-HER2 antibody to detect the ubiquitinated protein ladder.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the synthesis of the Lapatinib core, followed by the attachment of a linker, and finally conjugation to the VHL ligand.
References
In-Depth Technical Guide to SJF-1528: A PROTAC-Based Degrader of EGFR and HER2
This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Core Molecular and Physicochemical Properties
This compound is a synthetic heterobifunctional molecule designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 1030.60 g/mol | [1][2] |
| Chemical Formula | C₅₅H₅₇ClFN₇O₈S | [1][2] |
| CAS Number | 2230821-38-0 | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO up to 100 mM | |
| Storage | Store at -20°C, protected from light and under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
| DC₅₀ (wild-type EGFR) | 39.2 nM in OVCAR8 cells | [3][4] |
| DC₅₀ (Exon 20 Ins EGFR) | 736.2 nM in HeLa cells | [3][4] |
| IC₅₀ (SKBr3 cells) | 102 nM (inhibition of proliferation) | [5] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC, a class of molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific target proteins. The molecule consists of three key components: a ligand that binds to the target proteins (EGFR and HER2), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two ligands.[5]
The mechanism of action unfolds as follows:
-
Ternary Complex Formation : this compound facilitates the formation of a ternary complex between the target protein (EGFR or HER2) and the VHL E3 ligase complex.[6]
-
Ubiquitination : Within this proximity, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated EGFR or HER2 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of these receptors.
This degradation-based approach offers advantages over traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein, potentially leading to a more profound and durable downstream signaling response and a greater impact on cell viability.[1]
Below is a diagram illustrating the signaling pathway of this compound-mediated protein degradation.
Caption: Mechanism of this compound-induced degradation of EGFR/HER2.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in EGFR and HER2 protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., OVCAR8 for wild-type EGFR, HeLa for Exon 20 Ins mutant EGFR, or SKBr3 for HER2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and load equal quantities onto an SDS-polyacrylamide gel.
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., anti-EGFR, anti-HER2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescent (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
Cell Viability Assay
This assay assesses the effect of this compound-induced protein degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cancer cells (e.g., SKBr3) in an opaque-walled 96-well plate at a predetermined density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control.
3. Incubation:
-
Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.
4. Viability Measurement (using CellTiter-Glo® as an example):
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).
Immunoprecipitation for Ubiquitination Assay
This protocol is designed to confirm that this compound induces the ubiquitination of its target proteins.
1. Cell Culture and Treatment:
-
Culture cells in 100 mm dishes.
-
Treat the cells with an effective concentration of this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
-
Lyse the cells in a buffer compatible with immunoprecipitation (e.g., a non-denaturing lysis buffer).
3. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein (e.g., anti-EGFR) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Below is a diagram illustrating a typical experimental workflow for evaluating a PROTAC like this compound.
Caption: A typical experimental workflow for PROTAC validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays to Monitor Degradation of the EGF Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays to monitor degradation of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
In-Depth Technical Guide to SJF-1528 (CAS: 2230821-38-0): A Potent EGFR/HER2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-1528 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). As a heterobifunctional molecule, this compound consists of the EGFR/HER2 inhibitor Lapatinib, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By hijacking the cell's natural protein disposal machinery, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, offering a powerful alternative to traditional kinase inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Physicochemical Properties and Structure
This compound is a complex small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 2230821-38-0 | |
| Molecular Formula | C₅₅H₅₇ClFN₇O₈S | |
| Molecular Weight | 1030.61 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C, protect from light | [2] |
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of its target proteins through the Ubiquitin-Proteasome System (UPS). The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to both the target protein (EGFR or HER2) via its Lapatinib moiety and to the VHL E3 ubiquitin ligase via its VHL ligand. This results in the formation of a transient ternary complex (EGFR/HER2 - this compound - VHL).
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated EGFR or HER2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. This compound is then released and can catalytically induce the degradation of further target protein molecules.
Quantitative Biological Data
The biological activity of this compound has been characterized in several cancer cell lines. The key quantitative metrics are summarized below.
| Parameter | Cell Line | Target | Value | Reference |
| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 nM | [1] |
| DC₅₀ | HeLa | Exon20Ins mutated EGFR | 736 nM | [1] |
| IC₅₀ | SKBr3 | HER2-driven proliferation | 102 nM | [1] |
-
DC₅₀ (Degradation Concentration 50): The concentration of the compound that induces 50% degradation of the target protein.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound, based on the methodologies described in the primary literature.
Cell Culture
-
OVCAR8 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HeLa Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin. For experiments involving mutated EGFR, HeLa cells were transiently transfected with a plasmid encoding FLAG-tagged exon 20 insertion mutant EGFR.
-
SKBr3 Cells: Grown in McCoy's 5a Medium Modified supplemented with 10% FBS and 1% penicillin-streptomycin.
-
General Culture Conditions: All cell lines were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for EGFR/HER2 Degradation
This protocol is used to quantify the levels of EGFR and HER2 protein following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of this compound (or DMSO as a vehicle control) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against EGFR, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The levels of EGFR and HER2 are normalized to the loading control.
Cell Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed SKBr3 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway Context
This compound targets the EGFR/HER2 signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers. Upon ligand binding (for EGFR) or heterodimerization, these receptor tyrosine kinases activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. By inducing the degradation of EGFR and HER2, this compound effectively shuts down these pro-survival and proliferative signals.
Conclusion
This compound is a valuable research tool for studying the biological consequences of EGFR and HER2 degradation. Its potent and specific activity makes it a powerful probe for dissecting the roles of these receptor tyrosine kinases in cancer biology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important PROTAC degrader. By offering a catalytic mode of action, this compound and similar molecules represent a promising therapeutic strategy to overcome the limitations of traditional kinase inhibitors.
References
Methodological & Application
Application Notes and Protocols for SJF-1528, an EGFR/HER2 PROTAC Degrader
For Research Use Only
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is synthesized by linking the EGFR/HER2 inhibitor Lapatinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This heterobifunctional molecule recruits EGFR and HER2 to the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for researchers and drug development professionals to study the activity of this compound.
Mechanism of Action
This compound operates by hijacking the cell's ubiquitin-proteasome system to selectively eliminate EGFR and HER2 proteins. The Lapatinib component of this compound binds to the intracellular kinase domains of EGFR and HER2. The VHL ligand component simultaneously recruits the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target proteins (EGFR/HER2). The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, leading to the downregulation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival.[3][4][5]
References
Application Notes and Protocols for SJF-1528 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4][5] As a bifunctional molecule, this compound links a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EGFR inhibitor Lapatinib.[4] This dual-binding recruits the VHL E3 ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][5][6] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study EGFR and HER2 degradation and its downstream cellular consequences.
Mechanism of Action: PROTAC-mediated Degradation
This compound leverages the cell's own ubiquitin-proteasome system to eliminate EGFR and HER2 proteins. The molecule forms a ternary complex between the target protein (EGFR/HER2) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in various cell lines.
Table 1: Degradation Potency (DC₅₀)
| Cell Line | Target Protein | DC₅₀ (nM) | Treatment Duration |
| OVCAR8 | Wild-Type EGFR | 39.2[1][2][5][6] | 24 hours[1][2][5][6] |
| HeLa | Exon 20 Ins Mutant EGFR | 736.2[1][2][5][6] | 24 hours[1][2][5][6] |
Table 2: Anti-proliferative Activity (IC₅₀)
| Cell Line | Target Pathway | IC₅₀ (nM) |
| SKBr3 | HER2-driven proliferation | 102[4][5] |
Experimental Protocols
1. Preparation of this compound Stock Solutions
-
Reconstitution of Lyophilized Powder: this compound is soluble in DMSO up to 100 mM.[4][6]
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO (e.g., for 1 mg of this compound with a molecular weight of 1030.6 g/mol , add 97.03 µL of DMSO).
-
Vortex and/or sonicate gently until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for daily use.
-
2. Protocol: EGFR/HER2 Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of EGFR or HER2 in response to this compound treatment.
Caption: Workflow for Western Blot analysis of protein degradation.
-
Materials:
-
Appropriate cell line (e.g., OVCAR8 for EGFR, SKBr3 for HER2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-HER2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and load equal quantities (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the EGFR/HER2 signal to the loading control (β-actin or GAPDH). Calculate the DC₅₀ value by plotting the normalized protein levels against the log of the this compound concentration.
-
3. Protocol: Cell Viability/Cytotoxicity Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Materials:
-
HER2-positive cell line (e.g., SKBr3) or other sensitive cell lines.[7]
-
96-well clear or white-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Negative Control Considerations
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Analysis of EGFR Degradation by SJF-1528 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers, making it a prime therapeutic target.[2][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that induce the degradation of specific proteins.[2]
SJF-1528 is a potent PROTAC designed to target EGFR.[4] It is a heterobifunctional molecule composed of an EGFR inhibitor (Lapatinib) joined by a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent degradation of EGFR by the proteasome.[2] Western blotting is an essential immunodetection technique to validate the efficacy of PROTACs like this compound.[2] This method allows for the specific and sensitive quantification of the reduction in the target protein, enabling the determination of key parameters such as the half-maximal degradation concentration (DC₅₀).[2]
These application notes provide a comprehensive protocol for performing Western blot analysis to assess EGFR degradation in cancer cell lines following treatment with this compound.
Mechanism of Action: this compound
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. It forms a ternary complex between EGFR and the VHL E3 ligase, leading to the polyubiquitination of EGFR. This marks the receptor for recognition and degradation by the 26S proteasome, resulting in the clearance of the EGFR protein from the cell.
Data Presentation: Efficacy of this compound
The following table summarizes the reported efficacy of this compound in inducing the degradation of EGFR and inhibiting cell proliferation in various cell lines.
| Cell Line | EGFR Status | Parameter | Value | Reference |
| OVCAR8 | Wild-Type | DC₅₀ | 39.2 nM | [4][5] |
| HeLa | Exon 20 Insertion Mutant | DC₅₀ | 736.2 nM | [4][5] |
| SKBr3 | HER2-Driven | IC₅₀ | 102 nM |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the target protein.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit cell proliferation by 50%.
Experimental Workflow
The diagram below outlines the key steps for performing a Western blot analysis to evaluate the effect of this compound on EGFR protein levels.
Detailed Experimental Protocols
This protocol provides a general guideline and may require optimization for specific cell lines and experimental conditions.
I. Materials and Reagents
-
Cell Lines: A431 (high EGFR expression control), OVCAR8 (wild-type EGFR), HeLa (mutant EGFR), or other relevant cancer cell lines.[6]
-
This compound: Prepare stock solutions in DMSO.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)[1][7]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Tris-Glycine SDS Running Buffer
-
Transfer Buffer (Tris-Glycine with 10-20% Methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
-
Antibodies:
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[1]
II. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Incubation: Culture cells overnight in complete growth medium under standard conditions (37°C, 5% CO₂).
-
This compound Treatment:
III. Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[1][2]
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[1]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2][7]
-
Gel Electrophoresis:
-
Protein Transfer:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-EGFR, 1:1000 dilution; anti-β-actin, 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection:
V. Data Analysis
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalization: Normalize the intensity of the total EGFR band to the corresponding loading control band (β-actin or GAPDH) for each sample.
-
Analysis: Calculate the percentage of EGFR degradation for each this compound concentration relative to the vehicle-treated control. Plot the results to determine the DC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Rethink of EGFR in Cancer With Its Kinase Independent Function on Board [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Studies of SJF-1528 in Mouse Models: Application Notes and Protocols
Note: As of the current date, publicly available literature does not contain detailed in vivo studies of SJF-1528 in mouse models. The information provided below is based on available in vitro data and the established mechanism of action for this molecule. These notes are intended to provide a foundational understanding for researchers and drug development professionals interested in designing future in vivo experiments.
Introduction
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4][5][6] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. This compound is comprised of a ligand that binds to EGFR/HER2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This dual-binding action facilitates the ubiquitination and subsequent degradation of EGFR and HER2 by the proteasome. Given its mechanism, this compound holds potential for the treatment of cancers driven by these receptor tyrosine kinases, particularly in breast cancer.[1][2][3][4][5]
Mechanism of Action: EGFR/HER2 Degradation
This compound functions by hijacking the VHL E3 ubiquitin ligase to tag EGFR and HER2 for proteasomal degradation. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the target protein (EGFR or HER2) and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated EGFR/HER2 is then recognized and degraded by the 26S proteasome.
-
Recycling: this compound is released and can act catalytically to induce the degradation of multiple target protein molecules.
Signaling Pathway Diagram
Caption: Mechanism of this compound mediated degradation of EGFR/HER2.
In Vitro Efficacy Data
While in vivo data is not available, in vitro studies have demonstrated the potency of this compound in degrading its target proteins and inhibiting cancer cell proliferation.
| Cell Line | Target Protein | Parameter | Value | Reference |
| OVCAR8 | Wild-type EGFR | DC₅₀ | 39.2 nM | [1][2] |
| HeLa | Exon 20 Ins mutant EGFR | DC₅₀ | 736.2 nM | [1][2] |
| SKBr3 | HER2 | IC₅₀ (proliferation) | 102 nM | [6] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Proposed In Vivo Experimental Protocols
The following are hypothetical protocols for future in vivo studies in mouse models, based on standard practices for evaluating anti-cancer agents.
Xenograft Mouse Model of Breast Cancer
This protocol outlines the establishment of a tumor model and subsequent treatment with this compound to assess its anti-tumor efficacy.
Objective: To evaluate the in vivo efficacy of this compound in a HER2-positive breast cancer xenograft model.
Materials:
-
HER2-positive breast cancer cells (e.g., SKBr3, BT-474)
-
Female immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Matrigel
-
Calipers
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture HER2-positive breast cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume (mm³) = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, every other day).
-
Administer vehicle to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
Observe mice for any other signs of adverse effects.
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
-
Experimental Workflow Diagram
Caption: Workflow for a xenograft mouse model study of this compound.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm the mechanism of action of this compound in vivo by assessing the degradation of EGFR/HER2 in tumor tissue.
Procedure:
-
Following the final dose in the efficacy study, collect tumor tissues at various time points (e.g., 2, 8, 24, 48 hours).
-
Prepare tumor lysates for Western blot analysis.
-
Probe for total EGFR, phospho-EGFR, total HER2, and phospho-HER2 levels.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Compare protein levels in the this compound treated group to the vehicle control group to quantify the extent of protein degradation.
Future Directions
The development of this compound as a potential therapeutic will require comprehensive in vivo characterization. Future studies should focus on:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Toxicity: Conducting detailed toxicology studies to establish a safety profile.
-
Efficacy in other models: Evaluating the anti-tumor activity in patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) that more accurately reflect human disease.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other anti-cancer agents.
References
- 1. Targeted Protein Degradation - Google ブックス [books.google.co.jp]
- 2. Publications — Burslem Lab [burslemlab.com]
- 3. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. primoa.library.unsw.edu.au [primoa.library.unsw.edu.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SJF-1528 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of SJF-1528 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is composed of the EGFR inhibitor Lapatinib, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. The following sections provide the physicochemical properties of this compound, a detailed protocol for stock solution preparation, and guidelines for storage.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Reference |
| Molecular Weight | 1030.61 g/mol | |
| Formula | C₅₅H₅₇ClFN₇O₈S | |
| CAS Number | 2230821-38-0 | |
| Purity | ≥98% | |
| Solubility in DMSO | Soluble up to 100 mM | [3] |
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. For other desired concentrations, the required volume of DMSO can be adjusted proportionally.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated micropipettes
-
Vortex mixer
Experimental Protocol:
-
Equilibrate Reagents: Allow the this compound vial and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would theoretically need 1.03061 mg of this compound. However, it is more practical to weigh a larger mass, such as 1 mg or 5 mg, and adjust the DMSO volume accordingly.
-
Adding DMSO: Carefully add the calculated volume of DMSO to the tube containing the this compound powder. For guidance, refer to the table below. It is recommended to use newly opened, anhydrous DMSO as the presence of water can affect the solubility of the product.[1][4]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes.[3][4] Gentle warming can also aid dissolution.[3][4]
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
Stock Solution Preparation Guide
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from standard masses of this compound.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 0.9703 mL |
| 5 mM | 1 mg | 0.1941 mL |
| 10 mM | 1 mg | 0.0970 mL |
| 1 mM | 5 mg | 4.8515 mL |
| 5 mM | 5 mg | 0.9703 mL |
| 10 mM | 5 mg | 0.4852 mL |
Table is based on a molecular weight of 1030.61 g/mol . Always refer to the batch-specific molecular weight on the product's certificate of analysis for the most accurate calculations.
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its activity.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.[1]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][5]
-
Light and Air Sensitivity: Protect the stock solution from light and store under nitrogen if possible.[1][3][5]
Experimental Workflow: Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: EGFR/HER2 Degradation Pathway
This compound functions as a PROTAC, a molecule that brings a target protein and an E3 ubiquitin ligase into close proximity to induce the ubiquitination and subsequent degradation of the target protein. In the case of this compound, it targets EGFR and HER2 for degradation via the VHL E3 ligase.[1]
Caption: this compound mediated degradation of EGFR/HER2.
References
Application Notes and Protocols for SJF-1528 Treatment in OVCAR8 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy for cancers driven by EGFR overexpression or mutation. These application notes provide detailed protocols for treating the OVCAR8 human ovarian cancer cell line with this compound to assess its effects on cell viability and EGFR signaling. OVCAR8 cells are a widely used model for ovarian cancer research.[3]
Data Presentation
The following table summarizes the known quantitative data for this compound's activity. Researchers should aim to generate dose-response curves to determine the IC50 in OVCAR8 cells.
| Parameter | Cell Line | Value | Notes |
| DC50 (EGFR Degradation) | OVCAR8 | 39.2 nM | Half-maximal degradation concentration after 24 hours of treatment.[1][2] |
| IC50 (Cell Proliferation) | SKBr3 (Breast Cancer) | 102 nM | Half-maximal inhibitory concentration. While not OVCAR8, it provides a starting point for concentration ranges.[1] |
Experimental Protocols
OVCAR8 Cell Culture
Aseptic technique is paramount for successful cell culture.
Materials:
-
OVCAR8 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture OVCAR8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cells once with sterile PBS. c. Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin with complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of OVCAR8 cells, which is an indicator of cell viability.
Materials:
-
OVCAR8 cells in complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed OVCAR8 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Degradation
This protocol is for assessing the degradation of total EGFR and the inhibition of its phosphorylation.
Materials:
-
OVCAR8 cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR (Tyr1068), anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed OVCAR8 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 24 hours. Include a vehicle control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for this compound treatment in OVCAR8 cells.
Caption: Mechanism of action of this compound as an EGFR PROTAC.
Caption: EGFR signaling pathway and its inhibition by this compound-mediated degradation.
References
Application Notes and Protocols for SJF-1528 in HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to an EGFR inhibitor, thereby hijacking the cell's ubiquitin-proteasome system to selectively target EGFR for degradation.[1] This mechanism offers a powerful alternative to traditional kinase inhibition, with the potential for greater efficacy and durability of response. Notably, this compound has been shown to be effective in degrading Exon 20 insertion (Exon20Ins) mutant EGFR in HeLa cells.[2][3] Additionally, this compound also promotes the degradation of HER2.[1][2][3]
These application notes provide a comprehensive guide for the use of this compound in HeLa cell lines, including its mechanism of action, key quantitative data, and detailed protocols for assessing its effects on EGFR degradation, cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between EGFR and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to EGFR. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in total EGFR protein levels.
References
Application Notes and Protocols for SJF-1528 Viability Assay in SKBr3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4][5][6] As a heterobifunctional molecule, this compound links a ligand for the target proteins (EGFR and HER2) to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to tag these receptors for proteasomal degradation.[1][4] This mechanism of action makes this compound a promising therapeutic agent for cancers driven by the overexpression or aberrant signaling of EGFR and HER2, such as HER2-positive breast cancer.
The SKBr3 human breast cancer cell line is characterized by the significant overexpression of the HER2/c-erb-2 gene product.[7] This makes it an invaluable in vitro model for studying the efficacy of HER2-targeting therapies. These application notes provide a detailed protocol for assessing the viability of SKBr3 cells in response to treatment with this compound using a colorimetric MTT assay.
Data Presentation
The following table summarizes the reported potency of this compound in relevant cell lines.
| Compound | Metric | Cell Line | Value | Reference |
| This compound | IC₅₀ | SKBr3 | 102 nM | [2] |
| This compound | DC₅₀ (EGFR) | OVCAR8 | 39.2 nM | [1][4][5] |
| This compound | DC₅₀ (mutant EGFR) | HeLa | 736.2 nM | [1][4][5] |
Signaling Pathway
This compound induces the degradation of HER2, a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades critical for cell proliferation and survival.[8] Key pathways affected include the PI3K-AKT and RAS-MAPK pathways.[9] By promoting the degradation of HER2, this compound effectively obliterates this oncogenic signaling.[8]
Experimental Workflow
The following diagram outlines the major steps for determining the viability of SKBr3 cells treated with this compound using an MTT assay.
Experimental Protocols
SKBr3 Cell Culture
Materials:
-
SKBr3 cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture SKBr3 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, perform subculturing.[10] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[7] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium.[7] e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the desired volume of the cell suspension to a new T-75 flask containing fresh complete growth medium. A split ratio of 1:2 to 1:4 is recommended. g. Change the medium 2 to 3 times per week.
This compound Viability Assay (MTT Protocol)
This protocol is adapted for a 96-well plate format.
Materials:
-
SKBr3 cells, cultured as described above
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count the SKBr3 cells, ensuring cell viability is >90% using a method like trypan blue exclusion.[10]
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[11]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach.[12]
Day 2: Cell Treatment
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the assay. It is recommended to prepare these dilutions at 2x the final concentration.
-
Treat Cells: Carefully remove the medium from each well and add 100 µL of the corresponding this compound dilution. Include vehicle control wells treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.[11][13]
Day 5: MTT Assay and Data Acquisition
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilize Formazan Crystals: Add 100 µL of the solubilization solution to each well.[14]
-
Incubate and Mix: Incubate the plate at room temperature in the dark for at least 2-4 hours, or overnight, to ensure complete dissolution of the formazan crystals.[15] Mix gently on an orbital shaker to ensure homogeneity.
-
Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the medium-only background wells from all other readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
References
- 1. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 2. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bcrj.org.br [bcrj.org.br]
- 8. Targeted dual degradation of HER2 and EGFR obliterates oncogenic signaling, overcomes therapy resistance, and inhibits metastatic lesions in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Enhancing Antibody-Drug Conjugate Efficacy with SJF-1528
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The efficacy of an ADC is critically dependent on its internalization into the target cancer cell to release its cytotoxic payload. However, the binding of an ADC to its cell surface receptor does not always guarantee efficient internalization. This document provides detailed application notes and protocols for a novel strategy to enhance the therapeutic window of ADCs by combining them with SJF-1528, a Proteolysis Targeting Chimera (PROTAC).
This compound is a potent degrader of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] It functions as a heterobifunctional molecule, linking a ligand for EGFR/HER2 (Lapatinib) to a recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target receptors. Recent studies have demonstrated that this forced internalization and degradation of the receptor can significantly enhance the internalization and cytotoxic activity of ADCs targeting the same receptor, such as Trastuzumab-DM1 (T-DM1) and Trastuzumab-Deruxtecan.[5][6][7][8]
These notes provide a summary of the key quantitative data, detailed experimental protocols for evaluating this combination therapy, and visualizations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Analysis of this compound and its Combination with ADCs
The following tables summarize the key quantitative data regarding the activity of this compound alone and its synergistic effect when combined with HER2-targeting ADCs.
Table 1: In Vitro Degradation and Proliferation Inhibition by this compound
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC₅₀ (Degradation) | OVCAR8 | Wild-Type EGFR | 39.2 nM | [1][2][3][4] |
| DC₅₀ (Degradation) | HeLa | Exon 20 Ins Mutant EGFR | 736.2 nM | [1][2][4] |
| IC₅₀ (Proliferation) | SKBr3 | HER2 | 102 nM | [3] |
Table 2: Enhanced Cytotoxicity of HER2-Targeted ADCs with this compound
| Cell Line/Model | Treatment Combination | Observation Time | Result | Reference |
| BT-474 (HER2+) | This compound (100-200 nM) + Trastuzumab-DM1 | 24, 48, 72 hours | Significant increase in cytotoxicity compared to either agent alone. | [5] |
| SKBR3 (HER2+) | This compound (100-200 nM) + Trastuzumab-Deruxtecan | 24, 48, 72 hours | Significant increase in cytotoxicity compared to either agent alone. | [5] |
| BJ11 (Breast Cancer Organoids) | This compound (100 nM) + Trastuzumab-Deruxtecan | 72 hours | Enhanced reduction in organoid proliferation/viability. | [5] |
Table 3: PROTAC-Driven Enhancement of Antibody Internalization
| Target Protein | Cell Models | PROTAC Used | Fold Increase in Internalization | Reference |
| EGFR, HER2, MET | Various Cancer Cell Lines | Target-specific PROTACs (e.g., this compound for HER2) | 1.4 to 1.9-fold | [6][7][8] |
Signaling Pathways and Mechanisms
The combination of this compound and a HER2-targeting ADC creates a synergistic effect by leveraging two distinct but complementary mechanisms to drive cancer cell death.
Mechanism of Action: this compound
This compound initiates the degradation of HER2 through the ubiquitin-proteasome system.
Figure 1. Mechanism of this compound induced HER2 degradation.
Synergistic Mechanism with Antibody-Drug Conjugates
This compound enhances the internalization of the ADC-HER2 complex, leading to more efficient delivery of the cytotoxic payload to the cell's interior. This process is dependent on dynamin, a protein essential for endocytosis.
Figure 2. Synergistic action of this compound and HER2-ADC.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with ADCs.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound, an ADC, and their combination on the viability of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SKBR3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom white plates
-
This compound (stock solution in DMSO)
-
HER2-targeting ADC (e.g., Trastuzumab-DM1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the ADC in complete medium. For combination treatments, prepare solutions containing a fixed concentration of this compound (e.g., 100 nM or 200 nM) with serial dilutions of the ADC.
-
Include wells for "cells only" (untreated) and "DMSO control".
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the Relative Light Unit (RLU) data to the DMSO-treated control wells (representing 100% viability).
-
Plot the percentage of surviving cells against the ADC concentration and determine IC₅₀ values.
-
Figure 3. Workflow for the Cell Viability Assay.
Protocol 2: Western Blot for HER2 Degradation
This protocol is used to confirm the degradation of HER2 protein following treatment with this compound.
Materials:
-
HER2-positive cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HER2, anti-EGFR, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a set time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary anti-HER2 antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with an anti-Actin antibody as a loading control.
-
Quantify band intensities to determine the extent of HER2 degradation relative to the loading control.
-
Protocol 3: Antibody Internalization Assay
This protocol uses live-cell imaging to quantify the internalization of a fluorescently-labeled antibody with and without this compound.
Materials:
-
HER2-positive cancer cells
-
Fluorescently-labeled HER2 antibody (e.g., Trastuzumab-AF488)
-
This compound
-
Glass-bottom 96-well plates
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Seed cells in a glass-bottom 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with this compound (e.g., 100 nM) or DMSO control for a pre-determined time (e.g., 4-6 hours).
-
Add the fluorescently-labeled antibody (e.g., 5 µg/mL) to the wells.
-
-
Live-Cell Imaging:
-
Immediately place the plate in the live-cell imaging system.
-
Acquire images (phase contrast and fluorescence) every 30-60 minutes for up to 24 hours.
-
-
Image Analysis:
-
Use image analysis software to segment the cells and quantify the integrated fluorescence intensity inside the cells over time.
-
Plot the fluorescence intensity over time for both control and this compound-treated cells.
-
Calculate the Area Under the Curve (AUC) to compare the total amount of antibody internalized between conditions.
-
Conclusion
The combination of the PROTAC degrader this compound with HER2-targeting ADCs presents a promising strategy to overcome limitations in ADC efficacy related to suboptimal internalization. By forcing the receptor off the cell surface and into degradative pathways, this compound can significantly boost the intracellular delivery of the ADC's cytotoxic payload, leading to enhanced anti-cancer activity. The protocols and data presented herein provide a framework for researchers to explore and validate this therapeutic approach in relevant preclinical models. This novel application of PROTACs may provide a rationale for combining these agents in future clinical trials to improve patient outcomes.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Proteolysis targeting chimera (PROTAC)-driven antibody internalization of oncogenic cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: SJF-1528 in Breast Cancer Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4][5] Unlike traditional inhibitors that block the activity of these receptors, this compound facilitates their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This mechanism of action presents a promising strategy for overcoming resistance to conventional targeted therapies in breast cancer. Patient-derived breast cancer organoids have emerged as a critical preclinical model, recapitulating the heterogeneity and complex 3D architecture of the original tumor.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in breast cancer organoid models, based on available research.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR/HER2 and another ligand that recruits an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of EGFR and HER2, marking them for degradation by the proteasome. This degradation leads to the downregulation of downstream signaling pathways, such as the JAK/STAT pathway, which are crucial for cancer cell proliferation and survival.[1][4]
Data Presentation
While specific data on this compound as a monotherapy in breast cancer organoids is limited in the currently available literature, a study has explored its use in combination with antibody-drug conjugates (ADCs) in HER2-positive breast cancer cells and a breast cancer organoid line (BJ11).[9] The data from this study demonstrates that this compound can enhance the cytotoxic activity of ADCs.[9]
Table 1: Effect of this compound in Combination with ADCs in a Breast Cancer Organoid Model (BJ11) [9]
| Treatment Condition | Concentration of this compound | Outcome |
| This compound + Trastuzumab-DM1 (Tmab-DM1) | 100 nM or 200 nM | Enhanced reduction in organoid viability and proliferation compared to ADC alone. |
| This compound + Trastuzumab-Deruxtecan | 100 nM or 200 nM | Enhanced reduction in organoid viability and proliferation compared to ADC alone. |
Table 2: Degradation Capacity of this compound in Cell Lines [1][2][3][4]
| Cell Line | Target | DC50 |
| OVCAR8 | Wild-type EGFR | 39.2 nM |
| HeLa | Exon 20 Ins mutant EGFR | 736.2 nM |
Experimental Protocols
The following are generalized protocols for the culture of breast cancer organoids and subsequent drug testing with compounds like this compound, based on established methodologies.[6][7][10][11]
Protocol 1: Establishment and Culture of Patient-Derived Breast Cancer Organoids
This protocol is adapted from established methods for generating organoids from fresh tumor tissue.[6][7][10]
Materials:
-
Fresh breast tumor tissue
-
Basement Membrane Matrix (e.g., Matrigel)
-
Organoid culture medium (specific formulations for different breast cancer subtypes)[10]
-
Collagenase and Dispase
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
ROCK inhibitor (e.g., Y-27632)
-
Antibiotics (Penicillin/Streptomycin)
Procedure:
-
Tissue Digestion: Mince fresh tumor tissue into small fragments and digest with a solution of Collagenase and Dispase in DMEM/F12 medium for 1-2 hours at 37°C with gentle agitation.
-
Cell Isolation: Filter the digested tissue through a cell strainer to remove undigested fragments. Centrifuge the cell suspension to pellet the cells.
-
Embedding in Matrix: Resuspend the cell pellet in a 1:1 mixture of organoid culture medium and Basement Membrane Matrix on ice.
-
Plating: Plate droplets of the cell-matrix suspension into pre-warmed culture plates. Allow the domes to solidify at 37°C for 30 minutes.
-
Culture: Add pre-warmed organoid culture medium to each well. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passaging: Once organoids are established, they can be passaged by mechanically or enzymatically dissociating them and re-plating in fresh matrix.
Protocol 2: Drug Treatment and Viability Assessment of Breast Cancer Organoids
This protocol outlines a method for testing the efficacy of this compound, alone or in combination, on established breast cancer organoids.[11][12]
Materials:
-
Established breast cancer organoid cultures
-
This compound (and other compounds for combination studies)
-
Cell viability reagents (e.g., CellTiter-Glo® 3D, Live/Dead staining kits)
-
Multi-well plates (96- or 384-well)
-
Plate reader or high-content imaging system
Procedure:
-
Organoid Plating: Dissociate established organoids into small fragments or single cells and plate in multi-well plates as described in Protocol 1.
-
Drug Preparation: Prepare a dilution series of this compound and any other test compounds in organoid culture medium.
-
Treatment: After allowing the organoids to form for 2-3 days, replace the medium with the drug-containing medium. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the treated organoids for a defined period (e.g., 72 hours).
-
Viability Assessment:
-
Luminescence-based assay: Add a cell viability reagent like CellTiter-Glo® 3D to each well and measure luminescence using a plate reader.
-
High-content imaging: Stain the organoids with fluorescent viability dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) and acquire images using a high-content imager.[11]
-
-
Data Analysis: Normalize the viability data to the vehicle control and calculate IC50 or DC50 values. For imaging data, quantify the number and size of viable and dead organoids.
Concluding Remarks
This compound represents a novel therapeutic strategy for breast cancer by inducing the degradation of key oncogenic drivers, EGFR and HER2. The use of patient-derived breast cancer organoids provides a physiologically relevant platform to evaluate the efficacy of this compound, both as a single agent and in combination with other therapies like ADCs. The protocols outlined in this document provide a framework for researchers to investigate the potential of this promising new class of anti-cancer agents. Further studies are warranted to fully characterize the activity of this compound in a diverse range of breast cancer organoid models, representing different subtypes of the disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Breast Cancer Organoids: Definition, Applications, Protocol, and Characterization | Sino Biological [sinobiological.com]
- 7. Establishment and Culture of Patient-Derived Breast Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing | 3D Breast Cancer Organoid | Drug Testing | RS Student Project [rs-online.com]
Troubleshooting & Optimization
Technical Support Center: SJF-1528 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of the PROTAC® degrader, SJF-1528.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a potent degrader of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It is a proteolysis-targeting chimera (PROTAC) that utilizes a lapatinib-based ligand to bind to EGFR and a von Hippel-Lindau (VHL) E3 ligase recruiting ligand to induce its ubiquitination and subsequent proteasomal degradation.
Q2: What is the most well-characterized off-target of this compound?
The most prominent off-target effect of this compound is the degradation of HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2.[1][2][3][4][5] This is expected, as the warhead of this compound, lapatinib (B449), is a dual inhibitor of both EGFR and HER2.[6] It is important to note that this compound does not discriminate between EGFR and HER2 in its degradation activity.[6]
Q3: Are there other potential off-target effects I should be aware of?
Since this compound is derived from lapatinib, it may share some of its off-target activities. While lapatinib is considered a highly selective kinase inhibitor, it has been reported to have off-target effects, particularly at higher concentrations. One notable off-target effect of lapatinib is the upregulation of the TRAIL death receptors DR4 and DR5, which is mediated through the activation of the c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway and is independent of EGFR/HER2 inhibition. Researchers should consider investigating this pathway if they observe unexpected pro-apoptotic effects.
It is highly recommended to perform unbiased off-target profiling studies, such as kinome scanning or quantitative proteomics, to comprehensively assess the selectivity of this compound in the specific cellular context of your experiments.[6]
Q4: I am not observing degradation of EGFR or HER2 in my experiments. What are the possible reasons?
Several factors could contribute to a lack of degradation. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q5: How can I confirm that this compound is engaging the VHL E3 ligase in my cells?
A co-immunoprecipitation (Co-IP) experiment can be performed to verify the formation of the ternary complex between EGFR, this compound, and VHL. By pulling down on EGFR, you can then western blot for the presence of VHL. An increase in the EGFR-VHL interaction in the presence of this compound would confirm target engagement with the E3 ligase.
Troubleshooting Guide
Issue 1: No or Inefficient Degradation of EGFR/HER2
| Potential Cause | Troubleshooting Steps |
| Low VHL Expression | The activity of this compound is dependent on the expression of the von Hippel-Lindau (VHL) E3 ligase.[6] Confirm VHL mRNA and protein expression in your cell line using qPCR and Western blot, respectively. If VHL levels are low or absent, consider using a different cell line with higher VHL expression.[7][8] |
| Suboptimal Concentration (Hook Effect) | PROTACs can exhibit a "hook effect" where degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50). |
| Insufficient Treatment Time | Protein degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal degradation. |
| Poor Cell Permeability | Although designed to be cell-permeable, issues with compound uptake can occur in certain cell lines. If possible, use a fluorescently labeled version of the compound to visualize cellular uptake. Alternatively, consider performing experiments in permeabilized cells, although this is a more complex setup. |
| Rapid Target Protein Synthesis | If the rate of new EGFR/HER2 synthesis is high, it may counteract the degradation induced by this compound. This can be investigated by treating cells with a protein synthesis inhibitor, such as cycloheximide (B1669411) (CHX), in combination with this compound. An enhancement of degradation in the presence of CHX would suggest a high protein turnover rate. |
| Compound Instability | Ensure the proper storage and handling of the this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue 2: Unexpected Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| Lapatinib-Related Off-Target Effects | As mentioned in the FAQs, this compound may elicit off-target effects related to its lapatinib warhead. If you observe unexpected changes in cell viability or signaling, investigate the activation of the JNK/c-Jun pathway and the expression of TRAIL death receptors DR4 and DR5. |
| Undiscovered Off-Targets | To identify novel off-targets, consider performing a global quantitative proteomics experiment (e.g., SILAC, TMT, or label-free quantification) to compare the proteome of vehicle-treated cells with this compound-treated cells.[9][10][11][12] This can provide an unbiased view of all protein level changes induced by the compound. A kinome scan of lapatinib can also provide insights into potential off-target kinases.[13] |
| Cell Line-Specific Responses | The cellular context, including the expression levels of various kinases and signaling proteins, can influence the response to this compound. It is advisable to test the compound in multiple cell lines to confirm that the observed effects are not specific to a single model system. |
Data Presentation
Table 1: On-Target and Known Off-Target Activities of this compound
| Target | Activity | DC50 (OVCAR8 cells, wild-type EGFR) | DC50 (HeLa cells, Exon 20 Ins mutant EGFR) | Notes |
| EGFR | Degradation | 39.2 nM[1][2][3][4][5] | 736.2 nM[1][2][3][4][5] | Primary on-target. |
| HER2 (ERBB2) | Degradation | Not explicitly quantified but degradation is observed.[1][2][3][4][5] | Not explicitly quantified but degradation is observed.[1][2][3][4][5] | Major off-target due to the dual-specificity of the lapatinib warhead. |
Table 2: KINOMEscan Data for Lapatinib (Warhead of this compound)
This table summarizes the binding of lapatinib to a panel of kinases, reported as "Percent of control," where a lower percentage indicates stronger binding. This data can help predict potential off-target kinase interactions of this compound.
| Kinase | Percent of Control (10 µM Lapatinib) |
| EGFR | < 1% |
| ERBB2 (HER2) | < 1% |
| ERBB4 | < 5% |
| Other potential off-targets | > 35% |
| Data is illustrative and based on publicly available KINOMEscan data for lapatinib.[13] It is recommended to perform a KINOMEscan for this compound for a direct assessment of its kinase selectivity. |
Experimental Protocols
Protocol 1: Western Blot for EGFR/HER2 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR, total HER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR and HER2 band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-EGFR antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting, probing for VHL and EGFR.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to on-target EGFR and off-target HER2 degradation.
Caption: A logical workflow for troubleshooting inefficient degradation with this compound.
Caption: Potential off-target signaling pathway of this compound inherited from its lapatinib warhead.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative proteomic analysis of enhanced cellular effects of electrochemotherapy with Cisplatin in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Quantitative single-cell proteomics as a tool to characterize cellular hierarchies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Navigating SJF-1528: A Technical Guide to Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SJF-1528, a potent PROTAC® (Proteolysis Targeting Chimera) degrader of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Here, you will find answers to frequently asked questions and troubleshooting strategies to address common challenges, particularly concerning solubility, to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that induces the degradation of EGFR and HER2.[1][2][3][4] It functions by forming a ternary complex between the target protein (EGFR or HER2) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in cancer research, particularly in studies involving cancers driven by EGFR and HER2 signaling pathways, such as certain types of breast and ovarian cancer.[1][3] It is a valuable tool for studying the therapeutic effects of targeted protein degradation.
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4] Information regarding its solubility in other solvents such as ethanol, PBS, or aqueous buffers is limited. It is recommended to prepare a high-concentration stock solution in DMSO.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of up to 100 mM.[1][4][5] To aid dissolution, gentle warming and sonication may be necessary.[5] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q5: How should I store this compound stock solutions?
A5: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Troubleshooting Solubility Issues
Difficulties with this compound solubility can manifest as precipitation in the stock solution or upon dilution into aqueous media for cell culture experiments. Below are common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | 1. Incorrect solvent grade. 2. Concentration is too high. 3. Incomplete dissolution. | 1. Use high-purity, anhydrous DMSO. 2. Prepare a stock solution at or below 100 mM. 3. Gently warm the solution and use an ultrasonic bath to ensure complete dissolution. |
| Precipitation upon dilution in cell culture medium | 1. "Solvent shock" due to rapid change in polarity. 2. Final concentration exceeds aqueous solubility. 3. Low temperature of the medium. | 1. Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. 2. Perform serial dilutions to reach the final desired concentration. Keep the final DMSO concentration in the culture medium below 0.5% to minimize toxicity and solubility issues. 3. Ensure the cell culture medium is at 37°C before adding the compound. |
| Cloudiness or visible particles in the final working solution | Incomplete dissolution or precipitation. | 1. Visually inspect the solution after dilution. If precipitation is observed, consider preparing a fresh dilution with the techniques mentioned above. 2. Filtering the final solution is generally not recommended as it may remove the active compound. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10-100 mM.
-
If necessary, gently warm the vial and sonicate in a water bath until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution for Cell Culture:
-
Pre-warm the complete cell culture medium to 37°C.
-
Calculate the volume of this compound stock solution required to achieve the desired final concentration.
-
In a sterile tube, add the calculated volume of stock solution to a volume of pre-warmed medium. It is crucial to add the stock solution to the medium and not the other way around.
-
Immediately after adding the stock solution, gently vortex or pipette the solution up and down to ensure rapid and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol for Assessing this compound-mediated Protein Degradation by Western Blot
This protocol outlines the general steps to treat cells with this compound and analyze the degradation of a target protein (e.g., EGFR or HER2).
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a 37°C incubator with 5% CO2.
-
-
Cell Treatment:
-
Prepare the desired concentrations of this compound in pre-warmed complete cell culture medium as described in the protocol above.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target protein (EGFR or HER2) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to quantify the extent of protein degradation.
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Mechanism of this compound induced protein degradation.
Caption: Simplified EGFR/HER2 signaling pathway.
Caption: Workflow for protein degradation analysis.
References
potential resistance mechanisms to SJF-1528
Welcome to the technical support center for SJF-1528, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the target proteins (EGFR and HER2) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR and HER2, marking them for degradation by the proteasome. This degradation-based approach differs from traditional inhibitors that only block the protein's function.
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent degradation of wild-type EGFR in OVCAR8 cells and exon 20 insertion mutant EGFR in HeLa cells. It also effectively degrades HER2 and inhibits the proliferation of HER2-driven breast cancer cell lines such as SKBr3.[1][2]
Q3: What are the recommended concentrations for cellular use?
A3: The optimal concentration of this compound can vary between cell lines and experimental conditions. A recommended starting concentration for cellular assays is around 250 nM. However, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.
Troubleshooting Guide: Acquired Resistance to this compound
A common challenge in targeted therapy is the development of acquired resistance. While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from our understanding of PROTAC and EGFR inhibitor resistance.
Problem: Decreased efficacy of this compound in a previously sensitive cell line.
This could manifest as a reduced level of EGFR/HER2 degradation or a diminished anti-proliferative effect after prolonged treatment. Below are potential causes and experimental approaches to investigate them.
Potential Cause 1: Alterations in the Target Protein (EGFR/HER2)
Mutations in EGFR or HER2 could prevent this compound from binding effectively, thereby inhibiting degradation.
Troubleshooting Steps:
-
Sequence the Target Protein: Perform sanger or next-generation sequencing of the EGFR and ERBB2 (HER2) genes in your resistant cell line to identify any potential mutations in the drug-binding domain.
-
Assess Target Engagement: If a suitable assay is available, measure the binding affinity of this compound to EGFR/HER2 in both sensitive and resistant cells.
Potential Cause 2: Alterations in the E3 Ligase Machinery
Since this compound relies on the VHL E3 ligase complex for its activity, any disruption to this complex can lead to resistance. Studies on other PROTACs have shown that genomic alterations in core components of the recruited E3 ligase can cause resistance.[1][3][4]
Troubleshooting Steps:
-
Assess VHL and CUL2 Protein Levels: Use Western blotting to compare the protein expression levels of VHL and CUL2 (a key component of the VHL E3 ligase complex) between your sensitive and resistant cell lines. Downregulation of these proteins is a potential resistance mechanism.[5]
-
Sequence VHL and CUL2: Sequence the VHL and CUL2 genes in the resistant cells to check for mutations that could impair the function of the E3 ligase complex.
-
Confirm E3 Ligase Functionality: If you have access to a different PROTAC that utilizes a different E3 ligase (e.g., a CRBN-based PROTAC), test its efficacy in your this compound-resistant cells. If the cells are sensitive to the CRBN-based PROTAC, it strongly suggests the resistance mechanism is specific to the VHL pathway.[6]
Potential Cause 3: Upregulation of Compensatory Signaling Pathways
Cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited pathway. For EGFR/HER2 inhibition, this can include the upregulation of other receptor tyrosine kinases (RTKs) such as MET, AXL, or IGF-1R.[7][8][9]
Troubleshooting Steps:
-
Phospho-RTK Array: Perform a phospho-receptor tyrosine kinase array to get a broad overview of activated RTKs in your resistant cells compared to the sensitive parental line.
-
Western Blotting: Based on the array results, validate the increased phosphorylation of specific RTKs (e.g., p-MET, p-AXL) by Western blotting.
-
Combination Treatment: If a compensatory pathway is identified, test the combination of this compound with an inhibitor of that pathway to see if sensitivity can be restored.
Data Presentation
Table 1: Illustrative Example of Changes in IC50 Values in a Hypothetical this compound Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Sensitive Parental Line | This compound | 50 | - |
| Resistant Subclone | This compound | 500 | 10 |
Table 2: Example Western Blot Densitometry Data for E3 Ligase Components
| Cell Line | VHL Protein Level (Relative to Loading Control) | CUL2 Protein Level (Relative to Loading Control) |
| Sensitive Parental Line | 1.0 | 1.0 |
| Resistant Subclone | 0.2 | 0.3 |
Experimental Protocols
Protocol 1: Western Blotting for EGFR, HER2, VHL, and CUL2
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, HER2, VHL, CUL2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using image analysis software.
Protocol 2: Gene Sequencing of EGFR, ERBB2, VHL, and CUL2
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the coding regions of the target genes using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results with the reference sequences to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound leading to EGFR/HER2 degradation.
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Screening and Identification of Key Biomarkers in Acquired Lapatinib-Resistant Breast Cancer [frontiersin.org]
- 3. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing SJF-1528 Concentration for DC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of SJF-1528, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] This guide will assist in optimizing experimental conditions to determine the half-maximal degradation concentration (DC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC that induces the degradation of EGFR and HER2.[1][2] It consists of a ligand that binds to the target proteins (EGFR/HER2), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of EGFR/HER2, marking them for degradation by the proteasome.[1][2]
Q2: What are the known DC50 values for this compound?
A2: The DC50 of this compound is cell-line dependent. Reported values include:
Q3: I am not observing the expected degradation of EGFR/HER2. What are some common causes?
A3: Several factors can contribute to a lack of degradation. These include:
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Suboptimal this compound Concentration: A full dose-response curve is essential to identify the optimal concentration for degradation and to rule out the "hook effect".
-
Cell Line-Specific Factors: Ensure your cell line expresses sufficient levels of EGFR/HER2 and the VHL E3 ligase.[3]
-
Compound Integrity: Improper storage or handling of this compound can lead to its degradation.
-
Experimental Protocol: Issues with cell health, lysis, or Western blotting can all affect the final readout.
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6][7][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during DC50 determination experiments with this compound.
Problem 1: No or Poor Degradation of EGFR/HER2
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and assess for a potential "hook effect". |
| Low VHL E3 Ligase Expression | Confirm VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, consider using a different cell line with higher endogenous VHL expression.[3] |
| Low Target Protein Expression | Verify the expression of EGFR or HER2 in your cell line by Western blot. Use a positive control cell line known to express high levels of the target protein. |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.[9] |
| Poor Cell Permeability | While this compound is cell-permeable, ensure that experimental conditions (e.g., high serum concentration) are not limiting its uptake. Consider a serum-starvation step before treatment if applicable. |
| Issues with Western Blot | Optimize your Western blot protocol for the detection of EGFR or HER2. Ensure complete protein transfer and use validated antibodies. Include appropriate loading controls.[10][11] |
Problem 2: Inconsistent or Irreproducible DC50 Values
| Possible Cause | Troubleshooting Steps |
| Variable Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate Drug Dilutions | Perform serial dilutions carefully and prepare fresh dilutions for each experiment. Use calibrated pipettes. |
| Inconsistent Incubation Times | Use a consistent and optimized incubation time for this compound treatment. A time-course experiment (e.g., 4, 8, 16, 24 hours) can help determine the optimal endpoint. |
| Variability in Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading for all samples in the Western blot. |
Experimental Protocols
Protocol 1: DC50 Determination of this compound by Western Blot
This protocol outlines the steps to determine the concentration of this compound required to degrade 50% of EGFR or HER2 in cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., OVCAR8, HeLa)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
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Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR or anti-HER2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-EGFR or anti-HER2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Plot the normalized protein levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: EGFR/HER2 signaling and this compound intervention.
Caption: Troubleshooting workflow for poor degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 4. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 5. The Hook Effect | EndoCases [endo-cases.com]
- 6. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigating hook effect in one-step quantitative sandwich lateral flow assay by timed conjugate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
SJF-1528 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SJF-1528. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Summary of Storage and Stability Data
Proper storage is crucial for maintaining the quality and activity of this compound. Below is a summary of the recommended storage conditions for both the solid compound and solutions.
Storage Conditions
| Form | Temperature | Duration | Additional Requirements |
| Solid | -20°C | Long-term | Protect from light, store under nitrogen.[1][2][3] |
| Solid (Hemihydrate) | Room Temperature | Short-term (in continental US) | May vary elsewhere.[4] |
| Solid (Hemihydrate) | -20°C | Long-term | Sealed storage, away from moisture.[4] |
| In Solvent | -80°C | Up to 6 months | Protect from light, store under nitrogen.[1][2] |
| In Solvent | -20°C | Up to 1 month | Protect from light, store under nitrogen.[1][2] |
| In Solvent (Hemihydrate) | -80°C | Up to 6 months | Sealed storage, away from moisture.[4] |
| In Solvent (Hemihydrate) | -20°C | Up to 1 month | Sealed storage, away from moisture.[4] |
Solubility
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 100 mM (103.06 mg/mL) | May require sonication and warming to fully dissolve.[1][5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How should I store the solid this compound upon arrival?
A1: Upon receiving the vial, you should store solid this compound at -20°C.[1][5] For long-term stability, it is also recommended to keep it protected from light and under a nitrogen atmosphere.[1][2][3] If you have the hemihydrate form, short-term storage at room temperature is acceptable in the continental US, but for long-term storage, -20°C in a sealed container away from moisture is recommended.[4]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent is Dimethyl Sulfoxide (DMSO).[1][5]
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: It is noted that dissolving this compound may require sonication and gentle warming.[1] Ensure you are using a sufficient volume of DMSO to reach your desired concentration without exceeding its maximum solubility (100 mM).
Q4: How should I store stock solutions of this compound?
A4: For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months.[1][2] For shorter-term storage, -20°C for up to one month is also acceptable.[1][2] Always protect solutions from light.[1][2] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A5: While specific data on the number of tolerated freeze-thaw cycles is not available, it is a general best practice in chemical biology to minimize them. Repeated freezing and thawing can lead to compound degradation and precipitation. We strongly recommend preparing single-use aliquots of your stock solution to maintain its integrity.
Q6: Is this compound sensitive to light?
A6: Yes, it is recommended to protect both the solid compound and solutions of this compound from light.[1][2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Caption: Troubleshooting flowchart for this compound experimental issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: General Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
References
Technical Support Center: Minimizing SJF-1528 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize SJF-1528 toxicity in their cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Excessive Cell Death or Low Viability at Expected Efficacious Concentrations
Possible Causes:
-
High Sensitivity of the Cell Line: Certain cell lines may be inherently more sensitive to this compound due to high expression levels of EGFR and HER2 or other factors.
-
Incorrect Dosing or Calculation Error: Errors in calculating the final concentration of this compound can lead to unintended high doses.
-
Solvent Toxicity: If using a high concentration of the this compound stock solution, the solvent (e.g., DMSO) concentration in the final culture medium might be toxic to the cells.
-
Suboptimal Cell Health: Cells that are stressed due to factors like high passage number, contamination, or poor culture conditions may be more susceptible to drug-induced toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the precise IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) for your specific cell line.
-
This will help identify the optimal concentration that balances efficacy with minimal toxicity.
-
-
Verify Calculations and Pipetting:
-
Double-check all calculations for preparing stock and working solutions.
-
Ensure accurate pipetting, especially for serial dilutions.
-
-
Include a Vehicle Control:
-
Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help differentiate between compound-specific toxicity and solvent-induced effects. The final DMSO concentration should ideally be kept below 0.5%.[1]
-
-
Assess Cell Health:
-
Ensure you are using cells with a low passage number and that they are free from mycoplasma contamination.
-
Plate cells at an optimal density to avoid confluence-related stress.
-
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
Possible Causes:
-
Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variations in the final readout.
-
Inconsistent Incubation Times: The duration of this compound exposure can significantly impact the outcome.
-
Instability of this compound: Improper storage or handling of this compound stock solutions can lead to its degradation.
Troubleshooting Steps:
-
Standardize Cell Seeding:
-
Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well and across experiments.
-
-
Maintain Consistent Incubation Times:
-
Use a timer to ensure precise and consistent incubation periods for all experimental conditions.
-
-
Proper Handling and Storage of this compound:
-
This compound is typically dissolved in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Causes:
-
Off-Target Protein Degradation: As a PROTAC, this compound could potentially induce the degradation of proteins other than EGFR and HER2.
-
Activation of Stress Response Pathways: High concentrations or prolonged exposure to this compound might trigger cellular stress pathways unrelated to its primary mechanism of action.
Troubleshooting Steps:
-
Use a Negative Control:
-
If available, use a structurally similar but inactive version of this compound as a negative control to determine if the observed effects are due to the specific on-target activity.
-
-
Test in a Target-Negative Cell Line:
-
If possible, use a cell line that does not express EGFR or HER2. If the toxic effects persist, it suggests an off-target mechanism.
-
-
Rescue Experiment:
-
To confirm on-target toxicity, you could attempt a rescue experiment by overexpressing a degradation-resistant mutant of EGFR or HER2.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly dependent on the cell line. Based on published data, the DC50 for wild-type EGFR in OVCAR8 cells is 39.2 nM, and for Exon 20 Ins mutant EGFR in HeLa cells is 736.2 nM.[2][3][4] The IC50 for proliferation in SKBr3 cells is 102 nM.[1] For a new cell line, it is recommended to perform a dose-response experiment with a broad range of concentrations, for example, from 1 nM to 10 µM, to determine the optimal concentration for your specific experimental goals.
Q2: What is the recommended solvent for this compound and what is the maximum recommended final concentration in cell culture?
A2: this compound is soluble in DMSO. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the experimental endpoint. For protein degradation studies (Western blot), a 24-hour incubation has been shown to be effective.[2][3][4] For cell viability or proliferation assays, incubation times of 24, 48, or 72 hours are commonly used. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Q4: What are the visual signs of toxicity I should look for?
A4: Signs of toxicity can include changes in cell morphology such as rounding, detachment from the culture plate, blebbing of the cell membrane, and a significant decrease in cell density compared to the vehicle control. You may also observe an increase in floating dead cells in the culture medium.
Q5: How can I distinguish between apoptosis and necrosis induced by this compound?
A5: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide insights into the mechanism of toxicity. You can use assays such as:
-
Annexin V/Propidium Iodide (PI) staining: Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells.
-
Caspase activity assays: Assays for caspases (e.g., caspase-3, -7, -8, -9) can specifically detect apoptotic pathways.
-
LDH release assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is an indicator of necrosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from available sources.
Table 1: this compound Degradation and Proliferation Inhibition
| Parameter | Cell Line | Target | Value | Reference |
| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [2][3][4] |
| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [2][3][4] |
| IC50 | SKBr3 | Cell Proliferation | 102 nM | [1] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR/HER2 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EGFR, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of EGFR and HER2 degradation relative to the loading control and the vehicle-treated sample.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Troubleshooting workflow for high this compound toxicity.
References
Technical Support Center: Navigating the SJF-1528 Hook Effect in PROTAC® Assays
Welcome to the technical support resource for researchers utilizing SJF-1528, a potent PROTAC® degrader targeting the Epidermal Growth Factor Receptor (EGFR) and HER2.[1][2][3][4] This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of the "hook effect" and other potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC assays?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the efficacy of the PROTAC in degrading the target protein decreases.[5][6] This results in a bell-shaped curve when plotting protein degradation against PROTAC concentration, rather than a typical sigmoidal curve.[5][6]
Q2: What is the molecular basis of the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at excessively high PROTAC concentrations.[5] Instead of facilitating the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the high concentration of the PROTAC leads to the saturation of either the target protein (EGFR/HER2) or the E3 ligase (VHL) in separate binary complexes (Target-PROTAC or PROTAC-E3 Ligase).[5][7] These binary complexes are unable to bring the target and the ligase together, thus inhibiting ubiquitination and subsequent degradation.
Q3: At what concentration range is the hook effect typically observed for PROTACs like this compound?
A3: The concentration at which the hook effect manifests can vary depending on the specific PROTAC, target protein, E3 ligase, and cell line.[5] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[5] It is crucial to perform a broad dose-response experiment (e.g., picomolar to high micromolar range) to identify the optimal degradation window and the onset of the hook effect.[5]
Q4: What are the target protein and the recruited E3 ligase for this compound?
A4: this compound is a PROTAC designed to degrade EGFR (Epidermal Growth Factor Receptor) and HER2.[1][2][3][4] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic hook effect.[5][6]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of this compound concentrations to clearly define the bell-shaped curve.
-
Determine Optimal Concentration (DC50 & Dmax): Identify the concentration that yields the maximum degradation (Dmax) and the concentration that achieves 50% of this maximum (DC50). For future experiments, use concentrations at or below the Dmax.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET™ to directly measure the formation of the EGFR/HER2-SJF-1528-VHL ternary complex at different PROTAC concentrations.[5][8] A decrease in ternary complex formation at high concentrations would correlate with the observed hook effect.
-
Problem 2: I am not observing any degradation of EGFR/HER2 at any of the tested this compound concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the tested concentrations falling entirely within the hook effect region or being too low.[5]
-
Troubleshooting Steps:
-
Test a Very Broad Concentration Range: It's possible your initial concentration range was too narrow. Test a wide range of concentrations, for instance, from 1 pM to 100 µM, to ensure you cover the entire dose-response spectrum.[5]
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein (EGFR/HER2) and the VHL E3 ligase.[9] Low expression of either can lead to a lack of degradation.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of this compound to determine the ideal incubation time for maximal degradation.[5]
-
Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to EGFR/HER2 within the cells.[10][11]
-
Problem 3: How can I confirm that the degradation is proteasome-dependent and involves ubiquitination?
-
Likely Cause: To confirm the mechanism of action of a PROTAC, it is essential to demonstrate that the observed protein loss is due to the ubiquitin-proteasome system.
-
Troubleshooting Steps:
-
Proteasome Inhibition: Co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132).[5] If this compound is working as expected, the degradation of EGFR/HER2 should be rescued in the presence of the proteasome inhibitor.
-
Ubiquitination Assay: Perform an immunoprecipitation of the target protein (EGFR/HER2) from cells treated with this compound (and ideally a proteasome inhibitor to allow ubiquitinated protein to accumulate) and then perform a western blot for ubiquitin.[9][11][12] An increase in high molecular weight ubiquitin smears in the this compound treated sample indicates target ubiquitination.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][13][14] |
| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][13][14] |
| IC50 | SKBr3 | HER2-driven proliferation | 102 nM | [4] |
| Recommended Cellular Concentration | - | EGFR, HER2 | 250 nM | [2] |
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol allows for the quantification of target protein degradation following treatment with this compound.[15][16]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]
-
Incubate with a primary antibody against the target protein (EGFR or HER2) and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[17]
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the EGFR/HER2-SJF-1528-VHL ternary complex.[5]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against EGFR/HER2 and VHL. An increased signal for the co-immunoprecipitated protein in the this compound-treated sample indicates ternary complex formation.[5]
-
3. In-Cell Ubiquitination Assay
This protocol confirms that the target protein is ubiquitinated upon PROTAC treatment.[11][12]
-
Cell Treatment: Treat cells with this compound. Co-treatment with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting is crucial to allow the accumulation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse cells in a stringent buffer like RIPA to disrupt non-covalent protein interactions.[11]
-
Immunoprecipitation: Perform immunoprecipitation for the target protein (EGFR or HER2).
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates polyubiquitination of the target protein.[9]
Visualizations
Caption: Mechanism of action for this compound mediated protein degradation.
Caption: The hook effect: Optimal vs. high PROTAC concentrations.
Caption: Troubleshooting workflow for this compound degradation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Validating SJF-1528-Induced Ubiquitination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating protein ubiquitination induced by the PROTAC® degrader, SJF-1528.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and experimental validation of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a potent PROTAC® (Proteolysis Targeting Chimera) degrader that targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to EGFR/HER2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[5][6]
Q2: What are the primary protein targets of this compound?
The primary targets of this compound are EGFR and HER2 (also known as ERBB2).[1][2]
Q3: What are the reported DC₅₀ values for this compound?
The half-maximal degradation concentration (DC₅₀) values for this compound are:
Q4: What is a suitable negative control for this compound experiments?
A quality negative control for this compound would be a structurally similar molecule where the VHL-binding motif is ablated, for instance, through a diastereomeric modification of the hydroxyproline.[4] This type of control helps to confirm that the observed degradation is dependent on the recruitment of the VHL E3 ligase.[4]
Q5: What is the "hook effect" and is it observed with this compound?
The "hook effect" is a phenomenon in PROTAC experiments where at very high concentrations, the degradation efficiency of the target protein decreases.[9] This is because the PROTAC forms more binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[9] For this compound, no significant "hook effect" was observed in OVCAR8 cells even at concentrations up to 10 micromolar.[4]
II. Troubleshooting Guides
This section provides solutions to common issues encountered during the validation of this compound-induced ubiquitination.
A. No or Weak Target Degradation
Q: I am not observing any degradation of my target protein (EGFR/HER2) after treating with this compound. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration.[9] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL in your cell line by Western blot. If VHL expression is low or absent, consider using a different cell line with known VHL expression.[4] |
| Cell Permeability Issues | While this compound is cell-permeable, its efficiency can vary between cell lines. If other troubleshooting steps fail, consider evaluating the cellular uptake of this compound. |
| PROTAC Instability | Ensure proper storage of this compound at -20°C and protect it from light.[8] Prepare fresh dilutions from a stock solution for each experiment. |
| Experimental Controls Not Working | Include a positive control (a known degrader for your target or another target) and a proteasome inhibitor control (e.g., MG132) to ensure the experimental setup is functioning correctly.[1] |
B. Issues with Ubiquitination Detection by Western Blot
Q: I am having trouble detecting the ubiquitination of my target protein by Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Weak or No Ubiquitin Smear | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of ubiquitinated proteins.[1] Use a deubiquitinase (DUB) inhibitor (e.g., NEM) in your lysis buffer to prevent the removal of ubiquitin chains.[10] |
| High Background on the Blot | Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature).[10] Optimize the primary and secondary antibody concentrations.[10] Increase the number and duration of wash steps.[10] |
| Ubiquitin Smear Masking the Target Protein Band | When performing immunoprecipitation of the target protein followed by blotting for ubiquitin, the high molecular weight smear can be faint. Ensure sufficient protein is loaded and optimize antibody concentrations. |
| Antibody Issues | Use a high-quality, validated antibody for your target protein and for ubiquitin. For immunoprecipitation, ensure the antibody is suitable for that application. |
| Inefficient Protein Transfer | Verify efficient protein transfer to the membrane using Ponceau S staining, especially for high molecular weight ubiquitinated proteins.[10] |
C. Problems with Immunoprecipitation of Ubiquitinated Proteins
Q: My immunoprecipitation (IP) of the ubiquitinated target protein is not working.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Antibody-Bead Binding | Ensure you are using the correct type of beads (e.g., Protein A or Protein G) for your antibody's isotype.[11] |
| Non-specific Protein Binding to Beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[12] |
| Loss of Protein-Protein Interactions | Use a gentle lysis buffer that does not disrupt the interaction between the target protein and the ubiquitin ligase complex. However, to specifically detect ubiquitination on the target and not on interacting partners, a harsher lysis buffer with SDS followed by dilution may be necessary. |
| Low Abundance of Ubiquitinated Target | Increase the amount of starting cell lysate. Pre-treat cells with a proteasome inhibitor to increase the amount of ubiquitinated target protein.[1] |
| Target Protein Not Eluted | Ensure the elution buffer is appropriate for disrupting the antibody-bead interaction without denaturing the eluted proteins if further analysis is needed. |
III. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Target Protein |
| DC₅₀ | 39.2 nM | OVCAR8 | Wild-type EGFR |
| DC₅₀ | 736.2 nM | HeLa | Exon 20 Ins mutant EGFR |
| IC₅₀ (proliferation) | 102 nM | SKBr3 | HER2 |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. Protocol for Validating Target Protein Degradation by Western Blot
-
Cell Seeding and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein (EGFR or HER2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate.[13] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[10]
B. Protocol for Immunoprecipitation of Ubiquitinated Target Protein
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting. Lyse cells in a lysis buffer containing a deubiquitinase inhibitor (e.g., NEM).[1]
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (EGFR or HER2) overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein. A smear of higher molecular weight bands above the unmodified target protein indicates ubiquitination.[14]
V. Visualizations
A. This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
control experiments for SJF-1528 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SJF-1528, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the Epidermal Growth Factor Receptor (EGFR) and HER2.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC designed to induce the degradation of EGFR and HER2 proteins.[1][2][3] It is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target proteins (EGFR/HER2), a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, von Hippel-Lindau or VHL).[2][3] By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of EGFR/HER2, marking them for degradation by the proteasome.[1][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly in studies related to breast cancer.[1][5] It serves as a tool to study the effects of EGFR and HER2 degradation on cellular signaling pathways and cell proliferation. Its ability to induce degradation rather than just inhibition offers a distinct advantage for studying protein function.[2][3]
Q3: What is a suitable negative control for this compound experiments?
A3: An ideal negative control is a diastereomer of this compound that has a modification in the VHL-binding motif, which ablates its ability to bind to the VHL E3 ligase.[6] This type of control is crucial to demonstrate that the observed degradation of EGFR/HER2 is a direct result of the PROTAC mechanism and not due to off-target effects of the compound.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO up to 100 mM.[2][3][7] For stock solutions, it is recommended to dissolve this compound in DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and stored under nitrogen.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound activity in various cell lines.
| Parameter | Cell Line | Target | Value | Reference |
| DC₅₀ | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2][3][4] |
| DC₅₀ | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2][3][4] |
| IC₅₀ | SK-BR-3 | Cell Proliferation | 102 nM | [2][3] |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of this compound that induces 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration that inhibits 50% of a biological process, in this case, cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assays to Monitor Degradation of the EGF Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. Probe SJF1528 | Chemical Probes Portal [chemicalprobes.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: SJF-1528 Dose-Response Curve Interpretation
Welcome to the technical support center for SJF-1528, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting this compound dose-response curves and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical degrader that promotes the ubiquitination and subsequent proteasomal degradation of its target proteins, EGFR and HER2.[1][2][3] It is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target proteins (based on the EGFR inhibitor Lapatinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome.
Q2: What are the expected DC50 and IC50 values for this compound?
The efficacy of this compound can be quantified by its DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values. These values are cell-line dependent. Reported values include:
| Parameter | Cell Line | Target/Effect | Value | Reference |
| DC50 | OVCAR8 | Wild-type EGFR | 39.2 nM | [1][2][4][5] |
| DC50 | HeLa | Exon 20 Ins mutant EGFR | 736.2 nM | [1][2] |
| IC50 | SKBr3 | Proliferation of HER2-driven breast cancer cells | 102 nM | [4] |
Q3: What is the "hook effect" and how does it relate to this compound dose-response curves?
The "hook effect" is a phenomenon observed with PROTACs where the efficacy of the degrader decreases at higher concentrations. This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (PROTAC-target-E3 ligase) required for degradation. While some PROTACs are susceptible to this effect, the occurrence can be influenced by factors such as the specific PROTAC, cell type, and target protein. One study noted the absence of a hook effect for this compound in OVCAR8 cells at concentrations up to 10 micromolar. However, it is a potential artifact to be aware of when generating dose-response curves.
Troubleshooting Guide
Issue 1: Higher than expected DC50/IC50 values or incomplete degradation.
-
Possible Cause 1: Suboptimal Ternary Complex Formation.
-
Troubleshooting: Vary the concentration range of this compound. As PROTACs rely on the formation of a ternary complex, a classic sigmoidal dose-response may not always be observed. A biphasic or "hook effect" curve, where the response decreases at higher concentrations, can occur. If you suspect a hook effect, extend the dose-response to lower concentrations.
-
-
Possible Cause 2: Low E3 Ligase Expression.
-
Troubleshooting: this compound relies on the VHL E3 ligase for its activity.[4] Confirm the expression of VHL in your cell line of interest using Western blotting or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that utilizes a more ubiquitously expressed E3 ligase.
-
-
Possible Cause 3: Drug Efflux.
-
Troubleshooting: Some cell lines may express high levels of drug efflux pumps, which can reduce the intracellular concentration of this compound. Consider co-incubation with an efflux pump inhibitor to determine if this is a contributing factor.
-
-
Possible Cause 4: Incorrect Compound Handling.
-
Troubleshooting: Ensure that this compound is properly stored at -20°C and protected from light.[3] Prepare fresh dilutions from a concentrated stock solution in DMSO for each experiment.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Troubleshooting: Maintain consistent cell passage numbers, confluency, and serum concentrations in your media. Changes in these parameters can alter protein expression levels and cellular responses to treatment.
-
-
Possible Cause 2: Instability of this compound in solution.
-
Troubleshooting: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Technical variability in assays.
-
Troubleshooting: Ensure consistent incubation times, antibody dilutions, and washing steps in your Western blot protocol. For cell viability assays, ensure accurate cell seeding and consistent assay reagent incubation times.
-
Experimental Protocols
Protocol 1: Determining the DC50 of this compound by Western Blot
This protocol outlines the steps to measure the degradation of EGFR and HER2 in response to varying concentrations of this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, HER2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR and HER2 band intensities to the loading control.
-
Plot the normalized protein levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 value.
-
Protocol 2: Determining the IC50 of this compound by Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Allow the cells to adhere overnight, then treat with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Fit the data to a four-parameter logistic regression curve to determine the IC50 value.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of SJF-1528 and Lapatinib in EGFR Inhibition: A Guide for Researchers
In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) remains a cornerstone for treating various malignancies. This guide provides a detailed comparison of two molecules targeting EGFR and the closely related HER2: lapatinib (B449), an established tyrosine kinase inhibitor, and SJF-1528, a novel Proteolysis Targeting Chimera (PROTAC) degrader. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Executive Summary
Lapatinib acts as a reversible dual inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2, effectively blocking downstream signaling pathways crucial for cell proliferation and survival.[1][2][3] In contrast, this compound represents a newer modality of targeted therapy. It is a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to induce the degradation of EGFR and HER2.[2][3][4] This is achieved by this compound simultaneously binding to the target protein (via a lapatinib-based warhead) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[4][5] This fundamental difference in their mechanism of action—inhibition versus degradation—underpins the observed distinctions in their biological effects.
Mechanism of Action
Lapatinib: As a tyrosine kinase inhibitor (TKI), lapatinib competitively and reversibly binds to the ATP-binding pocket of the intracellular kinase domains of EGFR and HER2.[2][6] This prevents the autophosphorylation and activation of these receptors, thereby inhibiting the activation of downstream pro-survival signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[1][2]
This compound: As a PROTAC, this compound induces the degradation of its target proteins.[4][5] It is composed of a ligand that binds to EGFR/HER2 (lapatinib), a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This ternary complex formation facilitates the transfer of ubiquitin to the target receptor, marking it for destruction by the proteasome.[5] This event-driven mechanism allows for the catalytic nature of the PROTAC, where one molecule of this compound can induce the degradation of multiple receptor molecules.[5]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and lapatinib from various studies. Direct comparison is highlighted where available.
Table 1: Comparative Efficacy of this compound and Lapatinib
| Parameter | This compound | Lapatinib | Cell Line | Comments |
| Proliferation IC50 | 102 nM[7][8] | ~30 nM[9] | SKBr3 (HER2+) | This compound demonstrates potent inhibition of proliferation in a HER2-driven cell line. Lapatinib also shows high potency in the same cell line. A direct comparative study showed this compound to be more potent than lapatinib in reducing cell viability in combination therapies[10]. |
| EGFR Degradation DC50 | 39.2 nM[11][12] | Not Applicable | OVCAR8 (WT EGFR) | This compound efficiently degrades wild-type EGFR. Lapatinib inhibits but does not degrade the receptor. |
| Mutant EGFR Degradation DC50 | 736.2 nM[11][12] | Not Applicable | HeLa (Exon 20 Ins) | Demonstrates the activity of this compound against mutant forms of EGFR. |
Table 2: Lapatinib Kinase Inhibition and Cellular Activity
| Parameter | IC50 Value | Assay Type |
| EGFR Kinase Inhibition | 10.2 nM[1], 10.8 nM[6], 3 nM[2] | Cell-free |
| HER2 Kinase Inhibition | 9.8 nM[1], 9.2 nM[6], 13 nM[2] | Cell-free |
| Cell Proliferation Inhibition | 100 nM | BT474 (HER2+)[3] |
| Cell Proliferation Inhibition | 0.010 - 18.6 µM | Panel of Breast Cancer Cell Lines[3] |
Visualizing the Mechanisms and Pathways
To illustrate the distinct mechanisms of action and the cellular pathways involved, the following diagrams are provided.
Caption: Mechanisms of Lapatinib Inhibition vs. This compound Degradation.
Caption: EGFR/HER2 Signaling Pathways Targeted by Lapatinib and this compound.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to evaluate this compound and lapatinib.
Protocol 1: Cell Viability Assay for IC50 Determination (e.g., MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (lapatinib or this compound) in complete cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][6]
Protocol 2: Western Blot for Protein Degradation (DC50) and Signaling Pathway Analysis
This protocol is used to quantify the amount of a target protein and assess the phosphorylation status of signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., total EGFR, phospho-EGFR, total Akt, phospho-Akt, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. For DC50 determination, normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control for each concentration. Plot the percentage of remaining protein against the log of the compound concentration and use a non-linear regression model to calculate the DC50 value.[11]
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound and lapatinib represent two distinct and powerful approaches to targeting EGFR and HER2 in cancer. Lapatinib, as a kinase inhibitor, effectively blocks the signaling output of these receptors. In contrast, this compound, as a PROTAC degrader, physically eliminates the receptors from the cell. The choice between these modalities may depend on the specific biological context, such as the presence of resistance mutations or the need for a more sustained and profound pathway inhibition. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of these and other novel EGFR-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delineation of molecular mechanisms of sensitivity to lapatinib in breast cancer cell lines using global gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to the Selectivity Profiles of SJF-1528 and SJF-1521
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent EGFR-targeting Proteolysis Targeting Chimeras (PROTACs), SJF-1528 and SJF-1521. Both molecules are built upon the dual EGFR/HER2 inhibitor lapatinib (B449) and utilize the von Hippel-Lindau (VHL) E3 ligase for targeted protein degradation. However, their selectivity for the closely related receptor tyrosine kinases, EGFR and HER2, differs significantly, a critical consideration for their application in research and therapeutic development.
Introduction to this compound and SJF-1521
This compound and SJF-1521 are heterobifunctional molecules designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. They achieve this by hijacking the cell's natural protein disposal system. One end of the PROTAC binds to EGFR, while the other end recruits the VHL E3 ubiquitin ligase. This proximity leads to the ubiquitination of EGFR, marking it for destruction by the proteasome. While both PROTACs share a common structural scaffold based on lapatinib, subtle structural differences in their linkers are responsible for their distinct selectivity profiles.
Quantitative Selectivity Profile
The following table summarizes the known degradation capabilities of this compound and SJF-1521 against EGFR and HER2. The data highlights the key difference in their selectivity.
| Compound | Target | Cell Line | Degradation Concentration (DC50) | HER2 Degradation |
| This compound | Wild-type EGFR | OVCAR8 | 39.2 nM[1][2][3][4][5] | Yes[1][2][3][4][5] |
| Exon 20 Ins mutant EGFR | HeLa | 736.2 nM[1][2][3][4][5] | ||
| SJF-1521 | Wild-type EGFR | OVCAR8 | Degradation observed | No |
DC50 (Half-maximal degradation concentration) is the concentration of the compound that induces 50% degradation of the target protein.
Experimental Data and Observations
Experimental evidence, primarily from Western blot analysis, underpins the selectivity profiles outlined above. In OVCAR8 cells, which express both EGFR and HER2, treatment with SJF-1521 for 24 hours leads to a dose-dependent reduction in EGFR levels. In stark contrast, the levels of HER2 remain unaffected even at high concentrations of SJF-1521.
Conversely, this compound demonstrates potent degradation of both EGFR and HER2. It effectively reduces the protein levels of wild-type EGFR in OVCAR8 cells and also induces degradation of a mutated form of EGFR (Exon 20 insertion) in HeLa cells. Furthermore, this compound has been shown to inhibit the proliferation of HER2-driven breast cancer cell lines, with an IC50 of 102 nM in SKBr3 cells, consistent with its ability to degrade HER2.[1]
Experimental Protocols
The following is a generalized protocol for assessing the degradation of EGFR and HER2 by this compound and SJF-1521 using Western blotting.
1. Cell Culture and Treatment:
-
OVCAR8 cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or SJF-1521 (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration, typically 24 hours. A vehicle control (DMSO) is included.
2. Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading for the subsequent steps.
3. Western Blotting:
-
An equal amount of protein from each sample is separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for EGFR, HER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
4. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The levels of EGFR and HER2 are normalized to the loading control to account for any variations in protein loading.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the EGFR/HER2 signaling pathway.
Caption: Mechanism of Action for this compound and SJF-1521.
Caption: Simplified EGFR/HER2 Signaling Pathway.
Conclusion
The choice between this compound and SJF-1521 depends critically on the desired selectivity for EGFR and HER2. SJF-1521 offers a highly selective tool for studying the consequences of EGFR degradation in isolation, without the confounding effects of HER2 degradation. In contrast, this compound provides a means to co-degrade both EGFR and HER2, which may be advantageous in contexts where both receptors contribute to oncogenic signaling. This guide provides the foundational data and methodologies for researchers to make an informed decision on which PROTAC is best suited for their experimental needs.
References
Comparative Guide: SJF-1528 and its Inactive Control in Cellular Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the active PROTAC® degrader, SJF-1528, and its corresponding inactive control, crucial for rigorous experimental design and data interpretation in targeted protein degradation studies. The data and protocols presented are essential for researchers investigating the cellular effects of EGFR and HER2 degradation.
Introduction to this compound and its Control
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] It achieves this by hijacking the cell's natural protein disposal system. This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR and HER2 (derived from the inhibitor Lapatinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.
For robust experimental validation, a proper negative control is essential to distinguish the effects of protein degradation from other potential off-target or non-specific effects of the compound. The appropriate inactive control for this compound is a diastereomer of its VHL-binding motif, often referred to as "Compound 2" in the primary literature.[2] This subtle stereochemical change ablates its ability to bind to the VHL E3 ligase, thus preventing the formation of a productive ternary complex and subsequent protein degradation, while maintaining the same physical properties and target-binding moiety as the active compound.
Performance Comparison: this compound vs. Inactive Control
The following table summarizes the quantitative data from key experiments comparing the activity of this compound with its inactive control.
| Parameter | This compound (Active Degrader) | Inactive Control (e.g., Compound 2) | Cell Line | Reference |
| EGFR Degradation (DC₅₀) | 39.2 nM | No degradation observed | OVCAR8 | [1][3][4] |
| Mutant EGFR Degradation (DC₅₀) | 736.2 nM (Exon 20 Ins) | No degradation observed | HeLa | [1][3][4] |
| HER2 Degradation | Degradation observed | No degradation observed | Various | [1] |
| Inhibition of Cell Proliferation (IC₅₀) | 102 nM | Significantly higher or no effect | SKBr3 (HER2-driven) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are the protocols for the key experiments cited.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., OVCAR8, HeLa) in appropriate growth medium and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or the inactive control for the desired time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against EGFR, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage relative to the vehicle-treated control.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., SKBr3) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the inactive control. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
ATP Measurement: On the day of analysis, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ values.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of this compound versus its inactive control.
Caption: Workflow for assessing protein degradation by Western blotting.
Caption: Simplified EGFR signaling pathway and the inhibitory effect of this compound-mediated degradation.
References
Validating SJF-1528 Specificity for EGFR and HER2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJF-1528, a Proteolysis Targeting Chimera (PROTAC), with other inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2). The data presented is intended to help researchers evaluate the specificity and potential applications of this compound in cancer research and drug development.
Executive Summary
This compound is a potent degrader of both EGFR and HER2.[1][2] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these receptor tyrosine kinases, leading to their ubiquitination and subsequent degradation by the proteasome. This guide compares the degradation efficiency and anti-proliferative activity of this compound with established EGFR/HER2 inhibitors, providing available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
Table 1: Comparative Degradation and Inhibition Data
| Compound | Target | Metric | Value | Cell Line | Notes |
| This compound | EGFR (wild-type) | DC50 | 39.2 nM | OVCAR8 | PROTAC-mediated degradation.[1][2] |
| EGFR (Exon 20 Ins) | DC50 | 736.2 nM | HeLa | Demonstrates activity against mutant EGFR.[1][2] | |
| HER2 | Degradation | Confirmed | Not Specified | Specific DC50 not reported in available literature.[1][2] | |
| HER2-driven cancer cells | IC50 | 102 nM | SKBr3 | Anti-proliferative activity.[3] | |
| Lapatinib | EGFR | IC50 | 10.2 nM | Purified enzyme | Dual kinase inhibitor.[4] |
| HER2 | IC50 | 9.8 nM | Purified enzyme | Dual kinase inhibitor.[4] | |
| Neratinib | EGFR | IC50 | 92 nM | Purified enzyme | Irreversible pan-HER inhibitor.[5][6] |
| HER2 | IC50 | 59 nM | Purified enzyme | Irreversible pan-HER inhibitor.[5][6] | |
| Afatinib | EGFR | IC50 | 0.5 nM | Purified enzyme | Irreversible pan-HER inhibitor.[7] |
| HER2 | IC50 | 14 nM | Purified enzyme | Irreversible pan-HER inhibitor.[7] |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein. IC50 represents the concentration required to inhibit 50% of a biological or biochemical function (e.g., enzyme activity, cell proliferation).
Experimental Protocols
Western Blotting for PROTAC-Mediated Degradation
This protocol is essential for quantifying the degradation of EGFR and HER2 induced by this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., OVCAR8, SKBr3) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EGFR, HER2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control.
-
Calculate the percentage of protein remaining compared to the vehicle control for each this compound concentration and determine the DC50 value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells to assess the anti-proliferative effects of this compound.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control.
b. MTT Incubation:
-
After the desired incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
c. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
Mandatory Visualization
Caption: EGFR and HER2 Signaling and this compound Mechanism.
Caption: Western Blot Workflow for PROTAC Evaluation.
Caption: Logic of a Comparative Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJF 1528 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of SJF-1528: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase degrader is paramount for predicting its biological effects and potential off-target activities. This guide provides a comprehensive comparison of the cross-reactivity of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with other kinases.
This compound is a heterobifunctional molecule that incorporates the kinase inhibitor Lapatinib to engage its primary targets, EGFR and HER2. Consequently, the kinase cross-reactivity profile of this compound is anticipated to closely mirror that of Lapatinib. This guide summarizes the available quantitative data on Lapatinib's interaction with a broad panel of kinases, details the experimental methodologies for assessing kinase selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Kinase Cross-Reactivity
To provide a quantitative measure of the selectivity of the this compound warhead, we present the KINOMEscan™ data for Lapatinib. This assay measures the ability of a compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases. The results are reported as "Percent of Control," where a lower percentage indicates a stronger interaction.
| Kinase Target | Percent of Control (%) @ 10 µM Lapatinib |
| EGFR | < 1 |
| HER2 (ERBB2) | < 1 |
| HER4 (ERBB4) | < 10 |
| ABL1 | > 50 |
| AKT1 | > 50 |
| AURKA | > 50 |
| CDK2 | > 50 |
| FYN | > 50 |
| LCK | > 50 |
| MET | > 50 |
| SRC | > 50 |
| ... (additional kinases with minimal interaction) | ... |
This table represents a selection of kinases from a larger screening panel. The complete dataset would include hundreds of kinases. The data indicates that Lapatinib, and by extension this compound, is highly selective for EGFR and HER2, with significant but lesser activity against HER4. The interaction with a wide range of other kinases is minimal at the tested concentration.
Experimental Protocols
A detailed understanding of the methodologies used to assess kinase selectivity is crucial for interpreting the data and designing further experiments.
KINOMEscan™ Competition Binding Assay
This assay is a widely used platform for profiling the selectivity of kinase inhibitors.
Principle: The assay is based on a competitive binding format where the test compound (e.g., Lapatinib) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag conjugated to the kinase.
Protocol Outline:
-
Preparation of Kinase-Phage Fusion: Kinases are expressed as fusions with T7 bacteriophage.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Reaction: A mixture of the kinase-phage fusion and the test compound (at a defined concentration, e.g., 10 µM) is added to the immobilized ligand. The reaction is allowed to reach equilibrium.
-
Washing: Unbound kinase-phage is washed away.
-
Quantification: The amount of bound kinase-phage is determined by qPCR of the phage DNA. The results are expressed as a percentage of the signal obtained in the absence of the test compound (vehicle control).
Visualizing the Molecular Landscape
To better illustrate the biological context and experimental design, the following diagrams are provided.
Overcoming Lapatinib Resistance: A Comparative Analysis of SJF-1528's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Lapatinib (B449), a dual tyrosine kinase inhibitor of EGFR and HER2, is a crucial therapy for HER2-positive breast cancer. However, the development of resistance poses a significant clinical challenge. This guide provides a comparative analysis of a promising therapeutic alternative, SJF-1528, a Proteolysis Targeting Chimera (PROTAC) designed to degrade EGFR and HER2, and explores its potential to overcome lapatinib resistance. While direct comparative studies of this compound in well-characterized lapatinib-resistant versus sensitive cell lines are not yet extensively published, this guide synthesizes existing data to provide a strong rationale for its investigation and a framework for its preclinical evaluation.
Understanding Lapatinib Resistance
Acquired resistance to lapatinib is a multifaceted phenomenon. Cancer cells can adapt to the inhibitory pressure of lapatinib through various mechanisms, primarily by activating alternative survival pathways. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Upregulation and activation of other receptor tyrosine kinases (RTKs) such as AXL, MET, and FGFR can bypass the EGFR/HER2 blockade and reactivate downstream pro-survival signaling, particularly the PI3K/AKT/mTOR pathway.[1][2]
-
Inhibition of Apoptosis: Lapatinib-resistant cells often exhibit alterations in apoptotic signaling, such as the upregulation of anti-apoptotic proteins like Mcl-1, rendering them resistant to programmed cell death.
-
Reactivation of the HER2 Pathway: In some instances, prolonged exposure to lapatinib can lead to the reactivation of the HER2 pathway itself, including increased expression of HER2 and HER3.[3]
This compound: A Novel Approach to Target HER2
This compound is a PROTAC that offers a distinct mechanism of action compared to traditional inhibitors like lapatinib. Instead of merely blocking the kinase activity of EGFR and HER2, this compound targets these receptors for degradation.[4] It is a heterobifunctional molecule that simultaneously binds to the target protein (EGFR/HER2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This degradation-based approach presents a compelling strategy to overcome resistance mechanisms that rely on the continued presence of the HER2 protein, even in its inhibited state. By eliminating the receptor entirely, this compound has the potential to shut down both kinase-dependent and independent functions of HER2, thereby mitigating the activation of bypass pathways.
Efficacy of this compound in Lapatinib-Sensitive Cells
While data on lapatinib-resistant lines is emerging, studies in HER2-positive, lapatinib-sensitive breast cancer cell lines provide a baseline for the potent activity of this compound.
| Cell Line | Drug | IC50 / DC50 | Efficacy Metric | Reference |
| SKBr3 | This compound | Not Reported | Enhanced cytotoxic activity in combination with Trastuzumab-Deruxtecan | [5] |
| BT-474 | This compound | Not Reported | Enhanced cytotoxic activity in combination with Tmab-DM1 | [5] |
| OVCAR8 | This compound | 39.2 nM | DC50 for wild-type EGFR degradation | |
| HeLa | This compound | 736.2 nM | DC50 for Exon 20 Ins mutant EGFR degradation |
Proposed Efficacy of this compound in Lapatinib-Resistant Cells: A Hypothesis
Based on its mechanism of action, this compound is hypothesized to be effective in lapatinib-resistant cells. By degrading the HER2 receptor, this compound may overcome resistance mechanisms that are dependent on the presence of the HER2 protein scaffold for signaling. The success of other PROTACs, such as a PI3K PROTAC, in overcoming lapatinib resistance in PIK3CA-mutant HER2-positive breast cancer further supports the potential of this therapeutic strategy.[1]
To validate this hypothesis, a direct comparison of this compound's efficacy in isogenic lapatinib-sensitive and -resistant cell lines is necessary. The following tables outline the expected outcomes of such a comparative study.
Table 1: Comparative IC50 Values (µM) of Lapatinib and this compound
| Cell Line | Lapatinib (Parental) | Lapatinib (Resistant) | This compound (Parental) | This compound (Resistant) |
| SKBr3 | Expected Low | Expected High | Expected Low | Hypothesized to remain low or have a minimal shift |
| BT-474 | Expected Low | Expected High | Expected Low | Hypothesized to remain low or have a minimal shift |
| HCC1954 | Expected Moderate | Expected High | Expected Moderate | Hypothesized to remain low or have a minimal shift |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Cell Line | Treatment | Parental | Resistant |
| SKBr3 | Lapatinib | Expected Increase | Expected No significant increase |
| This compound | Expected Significant Increase | Hypothesized to induce significant apoptosis | |
| BT-474 | Lapatinib | Expected Increase | Expected No significant increase |
| This compound | Expected Significant Increase | Hypothesized to induce significant apoptosis |
Experimental Protocols
To investigate the efficacy of this compound in lapatinib-resistant cells, the following experimental protocols are recommended.
Generation of Lapatinib-Resistant Cell Lines
-
Cell Culture: Culture HER2-positive breast cancer cell lines (e.g., SKBr3, BT-474) in their recommended complete medium.
-
Dose Escalation: Gradually expose the cells to increasing concentrations of lapatinib over several months. Start with a concentration equivalent to the IC20 and incrementally increase the dose as the cells develop resistance.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population using a cell viability assay (e.g., MTT). A significant increase in the IC50 (e.g., >10-fold) confirms the resistant phenotype.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of lapatinib to preserve the resistant phenotype.[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and lapatinib-resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of lapatinib and this compound for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot Analysis
-
Cell Treatment: Treat parental and resistant cells with lapatinib and this compound at specified concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against HER2, p-HER2, EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat parental and resistant cells with lapatinib and this compound for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Visualizing the Rationale and Workflow
References
SJF-1528: A Comparative Analysis of Downstream Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the effects of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC) EGFR degrader, on downstream signaling pathways against alternative therapeutic strategies. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective resource for researchers in the fields of oncology and drug development.
This compound is a heterobifunctional molecule that induces the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It achieves this by simultaneously binding to the target protein (EGFR/HER2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This mechanism of action is distinct from traditional small molecule inhibitors, such as Lapatinib, which only block the kinase activity of the receptor.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and traditional inhibitors lies in their impact on the target protein. While inhibitors reversibly bind to the active site of the kinase, PROTACs like this compound catalytically induce the removal of the entire protein. This distinction has significant implications for the downstream signaling cascades.
Comparative Performance Data
The efficacy of this compound and its alternatives can be quantitatively assessed through various cellular assays. The following tables summarize key performance data.
| Compound | Target | Cell Line | DC50 (Degradation) | Reference |
| This compound | Wild-type EGFR | OVCAR8 | 39.2 nM | [3][4] |
| This compound | Exon 20 Mutant EGFR | HeLa | 736.2 nM | [3][4] |
| Compound | Target | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | HER2-driven | SKBr3 | 102 nM | [5] |
| Lapatinib | HER2-overexpressing | BT474 | 100 nM | [6] |
Impact on Downstream Signaling Pathways
The degradation of EGFR and HER2 by this compound leads to a profound and sustained inhibition of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This is in contrast to kinase inhibitors, where the potential for signaling pathway reactivation exists.
Studies on Lapatinib have shown that it inhibits the phosphorylation of downstream effectors such as AKT and ERK.[6][7] However, a key advantage of the degradation approach with this compound is the potential for a more durable response. Even after the compound is washed out, the absence of the receptor prevents signal transduction until it is re-synthesized.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.
Western Blotting for EGFR Degradation and Phosphorylation
This protocol is fundamental for quantifying the levels of total and phosphorylated EGFR and its downstream effectors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SKBr3, OVCAR8) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Lapatinib, or vehicle control (DMSO) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. Immunoprecipitation (for phosphorylated proteins):
-
Incubate a standardized amount of protein lysate with an anti-phospho-EGFR (or p-AKT, p-ERK) antibody overnight at 4°C.[9]
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[9]
-
Wash the beads to remove non-specific binding.
-
Elute the proteins by boiling in SDS-PAGE sample buffer.[9]
5. Western Blotting:
-
Separate protein lysates (for total protein) or immunoprecipitated samples (for phosphorylated protein) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR, p-EGFR, total AKT, p-AKT, total ERK, p-ERK, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
6. Densitometry Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[10]
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound, Lapatinib, or vehicle control for a specified period (e.g., 72 hours).[10]
3. MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation of EGFR occurs via the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with this compound, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.[10]
2. Immunoprecipitation:
-
Incubate the cell lysates with an anti-EGFR antibody to capture EGFR.[10]
-
Use Protein A/G agarose beads to pull down the antibody-protein complexes.[10]
3. Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR.[10]
Conclusion
This compound demonstrates a distinct and potent mechanism of action compared to traditional EGFR/HER2 inhibitors. By inducing the degradation of these receptors, this compound leads to a more profound and sustained inhibition of downstream signaling pathways critical for cancer cell proliferation and survival. The provided experimental data and detailed protocols offer a framework for researchers to further investigate and compare the efficacy of this compound and other targeted therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
On-Target Degradation of EGFR with SJF-1528: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJF-1528, a potent Proteolysis Targeting Chimera (PROTAC), with other alternatives for inducing the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). Supported by experimental data, this document aims to offer an objective resource for selecting the appropriate tools for cancer research, particularly in the context of EGFR-driven malignancies.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.
This compound is a PROTAC designed to target EGFR. It is composed of the EGFR inhibitor Lapatinib, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the VHL E3 ligase, this compound effectively marks EGFR for degradation by the proteasome. Notably, this compound also demonstrates activity against the HER2 receptor.[1]
Comparative Performance of EGFR PROTACs
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), and their anti-proliferative activity, measured by the IC50 (half-maximal inhibitory concentration). The following table summarizes the performance of this compound in comparison to other notable EGFR PROTACs. It is important to exercise caution when directly comparing values across different studies due to variations in experimental conditions, such as cell lines and treatment durations.
| PROTAC | Target Ligand | E3 Ligase Ligand | Target EGFR Mutant(s) | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | Lapatinib | VHL | Wild-type | OVCAR8 | 39.2 | - | [1] |
| This compound | Lapatinib | VHL | Exon 20 Insertion | HeLa | 736.2 | - | [1] |
| This compound | Lapatinib | VHL | HER2-driven | SKBr3 | - | 102 | |
| Compound 14 | Gefitinib | CRBN | Del19 | HCC827 | 0.26 | 4.91 (96h) | [2] |
| Compound 14 | Gefitinib | CRBN | L858R | H3255 | 20.57 | - | [2] |
| PROTAC 3 | Gefitinib | VHL | Del19 | HCC827 | 11.7 | - | [3] |
| PROTAC 3 | Gefitinib | VHL | L858R | H3255 | 22.3 | - | [3] |
| MS39 (Compound 6) | Gefitinib | VHL | Del19 | HCC-827 | 5.0 | - | [4] |
| MS39 (Compound 6) | Gefitinib | VHL | L858R | H3255 | 3.3 | - | [4] |
| PROTAC 17 | Gefitinib | CRBN | Del19 | HCC827 | 11 | - | [3] |
| PROTAC 17 | Gefitinib | CRBN | L858R | H3255 | 25 | - | [3] |
| CO-1686 based PROTAC (1q) | CO-1686 | - | L858R/T790M | H1975 | 355.9 | - | [5] |
| PROTAC 20 | - | CRBN | L858R/T790M | H1975 | 13.2 | 46.82 | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for confirming on-target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SJF-1528: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities like SJF-1528 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent EGFR PROTAC® Degrader. By adhering to these procedural, step-by-step guidelines, laboratories can mitigate risks and maintain the highest standards of safety.
Understanding this compound: Key Chemical Data
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 1030.61 g/mol | [1][2] |
| Molecular Formula | C₅₅H₅₇ClFN₇O₈S | [2][3] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| CAS Number | 2230821-38-0 | [1][2] |
| Storage | Store at -20°C | [2][3] |
Experimental Protocols: Safe Handling and Storage
Prior to disposal, the proper handling and storage of this compound are crucial to prevent accidental exposure and maintain the integrity of the compound.
Storage Protocol:
-
Upon receipt, store the compound in a tightly sealed container at -20°C.[2][3]
-
For solutions in solvent, it is recommended to aliquot and store at -80°C for up to six months or at -20°C for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.[4]
-
Protect the compound and its solutions from light and store under a nitrogen atmosphere.[3]
Handling Protocol:
-
Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.
-
Prevent the formation of dust and aerosols during handling.
Proper Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following step-by-step guide provides a general framework for the proper disposal of this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect solutions of this compound and contaminated solvents in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.
Step 2: Decontamination of Labware
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Decontamination Procedure: A recommended practice is to rinse the contaminated items with a suitable solvent (such as ethanol (B145695) or acetone) to remove residual this compound. The rinsate must be collected and disposed of as hazardous liquid waste. Following the solvent rinse, wash the items with an appropriate laboratory detergent and water.
Step 3: Disposal of Empty Containers
-
An "empty" container that held this compound may still contain hazardous residue.
-
Follow your institution's specific procedures for the disposal of empty hazardous chemical containers. This may involve triple rinsing with a suitable solvent, collecting the rinsate as hazardous waste, and then defacing the label before disposal.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Safeguarding Your Research: Essential Safety and Handling Guide for SJF-1528
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of SJF-1528, a potent EGFR PROTAC (Proteolysis Targeting Chimera) degrader. Adherence to these guidelines is essential to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects against contamination of personal clothing. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation of the potent compound. |
Operational Plan: Handling and Storage
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.
Storage Conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | 1 month | Protect from light, store under nitrogen. |
| Solid | -80°C | 6 months | Protect from light, store under nitrogen. |
| In solvent | -20°C | 1 month | Protect from light, store under nitrogen. |
| In solvent | -80°C | 6 months | Protect from light, store under nitrogen. |
Stock Solution Preparation:
This compound is soluble in DMSO. To prepare a stock solution, it may require ultrasonic and warming.[1] Once prepared, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves, disposable lab coat).
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Potent Compound," "Chemical Hazard").
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Experimental Protocol: EGFR Degradation Assay via Western Blot
This protocol outlines a standard Western blot procedure to assess the efficacy of this compound in degrading Epidermal Growth Factor Receptor (EGFR) in a cellular context.
Materials:
-
Cancer cell line expressing EGFR (e.g., OVCAR8, HeLa)[1]
-
Complete growth medium
-
This compound
-
Vehicle control (e.g., 0.1% DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Culture cells overnight under standard conditions (37°C, 5% CO2).
-
Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.
-
Visualized Workflows and Pathways
To further clarify the procedural and conceptual information, the following diagrams are provided.
Caption: Workflow for Handling this compound from Preparation to Disposal.
Caption: Mechanism of Action for this compound as an EGFR PROTAC Degrader.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
